Isopropyl 5,6-diaminonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 5,6-diaminopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)14-9(13)6-3-7(10)8(11)12-4-6/h3-5H,10H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEHGYIFAAPFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(N=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isopropyl 5,6-diaminonicotinate
This technical guide provides a comprehensive overview of the primary synthesis pathways for Isopropyl 5,6-diaminonicotinate, a valuable building block in the development of complex heterocyclic structures.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound (CAS No. 403668-98-4) is a derivative of nicotinic acid featuring two primary amino groups and an isopropyl ester moiety.[1] The ortho-diamine functionality makes it a key precursor for the synthesis of various fused heterocyclic systems, while the isopropyl ester group enhances its lipophilicity, influencing its solubility and reactivity.[1] This guide will explore the two principal synthetic strategies for obtaining this compound: direct esterification of 5,6-diaminonicotinic acid and a multi-step pathway involving the reduction of a nitro intermediate.
Pathway 1: Direct Esterification of 5,6-Diaminonicotinic Acid
The most direct and atom-economical approach to this compound is the Fischer-Speier esterification of 5,6-diaminonicotinic acid with isopropanol in the presence of an acid catalyst.[1] This method is a classic and widely used technique for the synthesis of esters from carboxylic acids and alcohols.[2]
Experimental Protocol
Materials:
-
5,6-Diaminonicotinic acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
-
Ethyl acetate
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add 5,6-diaminonicotinic acid (1.0 eq).
-
Add a significant excess of anhydrous isopropanol, which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-90% | General Fischer Esterification |
Synthesis Pathway Diagram
Caption: Direct esterification of 5,6-diaminonicotinic acid.
Pathway 2: Synthesis via Reduction of a Nitro Precursor
An alternative, multi-step pathway involves the synthesis of an isopropyl 6-amino-5-nitronicotinate intermediate, followed by the reduction of the nitro group to an amine. This approach is analogous to the reported synthesis of methyl 5,6-diaminonicotinate.
Step 1: Synthesis of Isopropyl 6-aminonicotinate
This initial step involves the esterification of 6-aminonicotinic acid with isopropanol.
Experimental Protocol:
-
Follow the general Fischer-Speier esterification protocol described in Pathway 1, using 6-aminonicotinic acid as the starting material.
Step 2: Nitration of Isopropyl 6-aminonicotinate
The second step is the regioselective nitration of the isopropyl 6-aminonicotinate at the 5-position.
Experimental Protocol:
-
To a cooled solution of Isopropyl 6-aminonicotinate (1.0 eq) in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain Isopropyl 6-amino-5-nitronicotinate.
Step 3: Reduction of Isopropyl 6-amino-5-nitronicotinate
The final step is the reduction of the nitro group to an amino group.
Experimental Protocol:
-
Dissolve Isopropyl 6-amino-5-nitronicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure product.
Quantitative Data
The following table presents data for the analogous synthesis of methyl 5,6-diaminonicotinate, which can be considered indicative for the isopropyl ester synthesis.
| Parameter | Value | Reference |
| Starting Material | Methyl 6-amino-5-nitronicotinate | [1] |
| Yield of Methyl 5,6-diaminonicotinate | 80% | [1] |
| Melting Point of Methyl 5,6-diaminonicotinate | 154-155 °C | [1] |
Synthesis Pathway Diagram
References
Isopropyl 5,6-diaminonicotinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 5,6-diaminonicotinate is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two amino groups and an isopropyl ester, offers a versatile scaffold for the synthesis of a wide range of heterocyclic compounds with potential biological activity. The ortho-diamine functionality is a key precursor for the formation of fused heterocyclic systems, such as pteridines and imidazopyridines, which are known to exhibit diverse pharmacological properties. This technical guide provides a detailed overview of the known chemical properties, a proposed synthesis protocol, and the expected spectral characteristics of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | propan-2-yl 5,6-diaminopyridine-3-carboxylate | PubChem[1] |
| CAS Number | 403668-98-4 | Benchchem[2] |
| Molecular Formula | C₉H₁₃N₃O₂ | PubChem[1] |
| Molecular Weight | 195.22 g/mol | PubChem[1] |
| Appearance | Light yellow powder (predicted) | - |
| Boiling Point | 406.5 ± 40.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.231 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 4.84 ± 0.49 (Predicted) | ChemicalBook[3] |
| LogP | 0.5 (Computed by XLogP3) | PubChem[1] |
| Solubility | Expected to be soluble in organic solvents like ethanol and ethyl acetate; poorly soluble in water. | - |
| InChI | InChI=1S/C9H13N3O2/c1-5(2)14-9(13)6-3-7(10)8(11)12-4-6/h3-5H,10H2,1-2H3,(H2,11,12) | PubChem[1] |
| InChIKey | WKEHGYIFAAPFBP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(C)OC(=O)C1=CN=C(C(=C1)N)N | - |
Synthesis
The primary route for the synthesis of this compound is the esterification of 5,6-diaminonicotinic acid with isopropanol. While a specific detailed protocol for the isopropyl ester is not available, the synthesis of the analogous methyl ester, methyl 5,6-diaminonicotinate, has been described and can be adapted. The synthesis of the precursor, 5,6-diaminonicotinic acid, has been achieved through methods such as the electrochemical reduction of halogenated pyridine derivatives.[4]
Experimental Protocol: Proposed Synthesis of this compound
This protocol is adapted from the known synthesis of methyl 5,6-diaminonicotinate.[5]
Materials:
-
5,6-diaminonicotinic acid
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane mixture)
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-diaminonicotinic acid in anhydrous isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or alternatively, use a milder method like thionyl chloride in isopropanol at low temperature).
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
If an acidic catalyst was used, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the isopropanol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the product as a solid.
Spectral Data (Predicted)
No experimentally determined spectra for this compound are publicly available. However, based on the known spectral data of similar compounds, the following characteristics can be predicted.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the protons of the amino groups, and the protons of the isopropyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | d or s | 1H | Aromatic proton (e.g., H-2 or H-4) |
| ~6.5-7.0 | d or s | 1H | Aromatic proton (e.g., H-4 or H-2) |
| ~5.0-6.0 | br s | 4H | -NH₂ protons (exchangeable with D₂O) |
| ~4.9-5.2 | septet | 1H | -CH(CH₃)₂ |
| ~1.3-1.4 | d | 6H | -CH(CH₃)₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (ester carbonyl) |
| ~140-155 | Aromatic carbons attached to nitrogen |
| ~110-135 | Other aromatic carbons |
| ~65-70 | -CH(CH₃)₂ |
| ~20-25 | -CH(CH₃)₂ |
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretching (ester) |
| ~1620 | Medium | N-H bending |
| 1600-1450 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 195.10 | [M]⁺ (Molecular ion) |
| Expected fragments | Loss of the isopropoxy group, loss of the isopropyl group, and other fragmentations of the pyridine ring. |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups. The two amino groups at positions 5 and 6 are strong activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack.[2] Conversely, the isopropyl carboxylate group at position 3 is an electron-withdrawing group, which deactivates the ring towards electrophiles but can facilitate nucleophilic substitution.[2]
The ortho-diamine functionality is particularly valuable for the synthesis of fused heterocyclic systems. For instance, condensation with dicarbonyl compounds can lead to the formation of pteridine derivatives, a class of compounds with diverse biological activities.[2] Similarly, reactions with other appropriate reagents can yield imidazopyridines.
While no specific signaling pathways involving this compound have been reported in the available literature, its structural motifs are present in molecules with known biological activities. For example, diaminopyridine derivatives have been explored as potential tracers for neuropeptide Y Y1 receptors. The core structure serves as a versatile starting point for the synthesis of compound libraries for screening against various biological targets.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemists. While comprehensive experimental data for this specific molecule is limited in the public domain, this guide provides a thorough overview of its known and predicted properties, a detailed potential synthetic route, and expected analytical characteristics. The versatile reactivity of this compound, particularly the ortho-diamine functionality, makes it a promising starting material for the discovery of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug development.
References
- 1. This compound | C9H13N3O2 | CID 9855728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 403668-98-4 | Benchchem [benchchem.com]
- 3. 403668-98-4 CAS MSDS (5,6-diamino-nicotinic acid isopropyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy 5,6-Diaminonicotinic acid | 267875-45-6 [smolecule.com]
- 5. prepchem.com [prepchem.com]
Technical Guide: Isopropyl 5,6-diaminonicotinate and Its Derivatives in Drug Discovery
CAS Number: 403668-98-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopropyl 5,6-diaminonicotinate is a key heterocyclic building block, primarily utilized as a synthetic intermediate in the development of novel therapeutic agents. Its chemical structure, featuring a pyridine ring with ortho-disposed amino groups and an isopropyl ester, makes it a versatile precursor for the synthesis of fused heterocyclic systems such as imidazopyridines and pteridines. These resulting derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and its application in the synthesis of bioactive imidazopyridine derivatives. Furthermore, this guide summarizes the reported biological activities of these derivatives and visualizes the key synthetic pathways.
Core Compound: this compound
This compound (CAS No. 403668-98-4) is a nicotinic acid derivative with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol .
Chemical and Physical Properties
| Property | Value |
| CAS Number | 403668-98-4 |
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | propan-2-yl 5,6-diaminopyridine-3-carboxylate |
| Synonyms | 5,6-diamino-nicotinic acid isopropyl ester |
| Appearance | Light yellow powder |
| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate; poorly soluble in water.[1] |
| Stability | Relatively stable at room temperature and pressure. Avoid contact with strong oxidants, acids, and alkalis.[1] |
Experimental Protocols
Synthesis of this compound
Reaction: 5,6-diaminonicotinic acid + Isopropanol --(H⁺ catalyst)--> this compound + H₂O
Materials:
-
5,6-diaminonicotinic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diaminonicotinic acid and an excess of anhydrous isopropanol. The isopropanol often serves as both the reactant and the solvent.
-
Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 1-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
This protocol describes the synthesis of an imidazopyridine derivative from this compound, as detailed in patent US20060063797A1.
Reaction: this compound + 3-bromo-2-butanone --> Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate hydrobromide
Materials:
-
This compound (5.1 g, 1 equivalent)
-
3-bromo-2-butanone (3.4 ml, 1.2 equivalents)
-
Cyclohexanone (50 ml)
-
Tert-butyl methyl ether (TBME)
Procedure:
-
Suspend this compound (5.1 g) in cyclohexanone (50 ml) in a suitable reaction vessel.
-
Add 3-bromo-2-butanone (3.4 ml) to the suspension over 10 minutes.
-
Heat the reaction mixture to an internal temperature of 100°C and stir for 1.5 hours at this temperature.
-
Cool the resulting suspension to room temperature.
-
Filter the pale yellow solid and wash it with TBME (3 x 10 ml).
-
Dry the solid under reduced pressure at 45°C to yield the product (6.0 g, 74% yield).
Biological Activities of Derivatives
This compound itself is not widely reported to have significant biological activity; its primary role is that of a precursor. The resulting imidazopyridine and pteridine derivatives, however, exhibit a range of promising pharmacological properties.
Antimicrobial Activity of Imidazopyridine Derivatives
| Compound Class | Activity | Target Organisms | Notes |
| Imidazopyridines | Antibacterial | Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Streptococcus mutans | Some derivatives show potent peptide deformylase inhibition.[2][3] |
| Imidazopyridines | Antifungal | Not specified | Generally reported as part of a broad pharmacological profile.[2][4] |
| Imidazopyridines | Antiprotozoal | Not specified | Mentioned as a potential therapeutic area.[2] |
Antitumor Activity of Pteridine Derivatives
| Compound Class | Activity | Molecular Targets | Notes |
| Pteridines | Anticancer | Dihydrofolate reductase (DHFR), Carbonic anhydrases, EGFR, BRAFV600E | Methotrexate and Pralatrexate are FDA-approved anticancer drugs with a pteridine core.[5][6][7][8] |
| Pteridines | Anti-inflammatory | Not specified | Considered promising for chronic inflammation-related diseases.[5] |
Visualizations
Synthetic Pathways
Caption: Synthesis of this compound.
Caption: Synthesis of an Imidazopyridine Derivative.
Caption: General Synthesis of a Pteridine Derivative.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While it does not possess significant intrinsic biological activity, its utility lies in its role as a key precursor for the synthesis of imidazopyridines and pteridines. These resulting fused heterocyclic systems have demonstrated a wide array of pharmacological activities, most notably as antimicrobial and anticancer agents. The synthetic routes to these derivatives are generally straightforward, making this compound an attractive starting material for the exploration of novel therapeutic compounds. Further research into the derivatization of this core structure holds significant promise for the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0506159A1 - Esterification process - Google Patents [patents.google.com]
In-Depth Technical Guide: Isopropyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic pathway for Isopropyl 5,6-diaminonicotinate (CAS No: 403668-98-4). While detailed experimental and spectroscopic data for this specific molecule are not extensively available in the public domain, this document consolidates the known information and presents a reliable, analogous experimental protocol. The guide is intended to support researchers and professionals in drug discovery and development by providing a foundational understanding of this compound's chemistry. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis and characterization is provided.
Molecular Structure and Identifiers
This compound is a pyridine derivative characterized by an isopropyl ester at the 3-position and two amino groups at the 5- and 6-positions. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex heterocyclic systems.
| Identifier | Value |
| IUPAC Name | propan-2-yl 5,6-diaminopyridine-3-carboxylate[1] |
| CAS Number | 403668-98-4[2][3] |
| Molecular Formula | C₉H₁₃N₃O₂[1] |
| Molecular Weight | 195.22 g/mol [1] |
| Canonical SMILES | CC(C)OC(=O)C1=CN=C(C(=C1)N)N |
| InChI | InChI=1S/C9H13N3O2/c1-5(2)14-9(13)6-3-7(10)8(11)12-4-6/h3-5H,10-11H2,1-2H3[1] |
| InChIKey | WKEHGYIFAAPFBP-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted through computational models due to the limited availability of experimental data.
| Property | Value | Source |
| XLogP3 | 0.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Exact Mass | 195.10077666 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 195.10077666 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 91.2 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 14 | PubChem (Computed)[1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a reliable synthetic route can be inferred from the well-documented synthesis of its methyl ester analog, methyl 5,6-diaminonicotinate. The proposed synthesis involves a two-step process:
-
Nitration and Esterification: Synthesis of the precursor, isopropyl 6-amino-5-nitronicotinate.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product.
The following protocol is a representative method based on analogous procedures.
Representative Synthesis of Isopropyl 6-amino-5-nitronicotinate (Precursor)
This step involves the nitration of 6-aminonicotinic acid followed by esterification with isopropanol.
Materials and Reagents:
-
6-Aminonicotinic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Isopropanol
-
Thionyl chloride or a suitable acid catalyst
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nitration: In a flask cooled in an ice bath, slowly add 6-aminonicotinic acid to a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid, 6-amino-5-nitronicotinic acid, is filtered, washed with cold water, and dried.
-
Esterification: Suspend the dried 6-amino-5-nitronicotinic acid in isopropanol. Add thionyl chloride dropwise at 0 °C. After the addition, reflux the mixture until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude isopropyl 6-amino-5-nitronicotinate. Purify by column chromatography if necessary.
Representative Synthesis of this compound
This step involves the reduction of the nitro group of the precursor.
Materials and Reagents:
-
Isopropyl 6-amino-5-nitronicotinate
-
Methanol or Ethanol
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Hydrogenation: Dissolve isopropyl 6-amino-5-nitronicotinate in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Due to the lack of published experimental data, the following table provides predicted or expected analytical characteristics for this compound based on its structure and the known data of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, and broad singlets for the two NH₂ groups. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the carbonyl carbon of the ester, and the carbons of the isopropyl group. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-N and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 195.22. Common fragmentation patterns would include the loss of the isopropyl group or the entire ester functionality. |
Logical Workflow and Signaling Pathways
The following diagrams illustrate the proposed synthetic pathway and a general analytical workflow for this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General analytical workflow for this compound.
Conclusion
This compound is a synthetically valuable compound with potential applications in the development of novel therapeutics and functional materials. While specific experimental data for this molecule is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and analogous procedures. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.
References
Spectroscopic and Structural Elucidation of Isopropyl 5,6-diaminonicotinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for Isopropyl 5,6-diaminonicotinate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, as well as expected Mass Spectrometry (MS) results. This information is crucial for the structural confirmation and purity assessment of this molecule.
Chemical Structure and Properties
-
IUPAC Name: propan-2-yl 5,6-diaminopyridine-3-carboxylate[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on analogous compounds and may vary depending on the solvent and experimental conditions.[2]
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (Pyridine) | ~8.0-8.2 | s | - |
| H-4 (Pyridine) | ~7.0-7.2 | s | - |
| -NH₂ (C-6) | ~5.0-6.0 | br s | - |
| -NH₂ (C-5) | ~4.5-5.5 | br s | - |
| -CH- (Isopropyl) | ~4.9-5.1 | sept | ~6.3 |
| -CH₃ (Isopropyl) | ~1.2-1.4 | d | ~6.3 |
Predicted values based on data from analogous compounds. Actual values may vary.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~165-170 |
| C-6 (Pyridine) | ~150-155 |
| C-2 (Pyridine) | ~145-150 |
| C-4 (Pyridine) | ~135-140 |
| C-5 (Pyridine) | ~120-125 |
| C-3 (Pyridine) | ~110-115 |
| -CH- (Isopropyl) | ~65-70 |
| -CH₃ (Isopropyl) | ~20-25 |
Predicted values based on data from analogous compounds. Actual values may vary.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1700-1725 |
| C=C, C=N (Pyridine Ring) | Stretching | 1550-1650 |
| C-N | Stretching | 1250-1350 |
| C-O | Stretching | 1000-1300 |
The presence of two amino groups at positions 5 and 6 on the pyridine ring are expected to show characteristic N-H stretching vibrations.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Expected Molecular Ion [M]⁺: m/z = 195.10
-
Expected [M+H]⁺ (for ESI/CI): m/z = 196.11
Common fragmentation patterns would likely involve the loss of the isopropyl group, the ester functionality, and potentially rearrangements involving the amino groups.
Experimental Protocols
While specific experimental data for this compound is not widely published, the following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural elucidation, tandem MS (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Isopropyl 5,6-diaminonicotinate: A Core Starting Material for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 5,6-diaminonicotinate is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. Its structure, featuring a pyridine ring with ortho-disposed amino groups and an isopropyl ester, provides a versatile scaffold for the construction of fused ring systems of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a precursor, and the experimental details relevant to its preparation and subsequent reactions.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the esterification of 5,6-diaminonicotinic acid with isopropanol.[1] This reaction is typically catalyzed by a strong acid. Alternative methods, including enzymatic catalysis and continuous flow processes, offer greener and potentially more efficient routes to this important building block.
Synthetic Pathway
The synthesis of this compound from its precursor, 5,6-diaminonicotinic acid, is depicted below.
Caption: Synthetic route to this compound.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Acid-Catalyzed Batch | Lipase-Catalyzed | Continuous Flow Microreactor |
| Catalyst | Strong acid (e.g., H₂SO₄) | Immobilized Lipase | Acidic resin bed or lipase |
| Solvent | Isopropanol (reagent & solvent) | Organic solvent or solvent-free | Isopropanol |
| Temperature | Reflux | 30-60°C | 50°C |
| Reaction Time | Several hours | 18-72 hours | 35 minutes (residence time) |
| Yield | Moderate to High | 66-97% (ester dependent) | 81.6–88.5% |
| Notes | Standard laboratory procedure | Environmentally friendly, milder conditions | Rapid, scalable, high throughput |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a representative procedure for acid-catalyzed esterification can be outlined based on general chemical principles.
Representative Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diaminonicotinic acid.
-
Reagent Addition: Add an excess of isopropanol to serve as both the reactant and the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Role as a Starting Material in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrazine or imidazole ring. The ortho-diamine functionality is primed for cyclization reactions with various electrophiles.
Logical Relationship: Synthesis of Imidazo[4,5-b]pyridines
A key application of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives. This is achieved through condensation with aldehydes or their equivalents. For instance, reaction with bromoacetone can lead to the formation of a substituted imidazo[4,5-b]pyridine.
Caption: Role in imidazo[4,5-b]pyridine synthesis.
Experimental Workflow: Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.
Caption: General experimental workflow.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The protons of the two amino groups would also be visible.
-
¹³C NMR: Would provide information on the carbon framework of the molecule, with distinct signals for the carbons of the pyridine ring, the ester carbonyl, and the isopropyl group.[1]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (195.22 g/mol ).[2]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino groups, the C=O stretch of the ester, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its preparation via the esterification of 5,6-diaminonicotinic acid is a straightforward process, with emerging methods offering improved efficiency and sustainability. The strategic placement of its functional groups makes it an ideal precursor for the construction of complex heterocyclic molecules with potential applications in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.
References
Synthesis of Novel Heterocycles from Isopropyl 5,6-diaminonicotinate: An In-depth Technical Guide
Introduction
Isopropyl 5,6-diaminonicotinate is a versatile and highly valuable starting material in synthetic organic and medicinal chemistry. Its unique molecular architecture, featuring a pyridine ring substituted with ortho-diamine and isopropyl carboxylate functionalities, provides a reactive platform for the construction of a diverse array of fused heterocyclic systems. These resulting heterocyclic scaffolds, such as imidazopyridines, quinoxalines, and pteridines, are of significant interest to researchers and drug development professionals due to their wide-ranging biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis of novel heterocycles from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The ortho-diamine functionality of this compound is primed for cyclization reactions with various reagents to form five-membered imidazole rings, leading to the formation of imidazo[4,5-b]pyridine derivatives. A common and effective method involves the condensation reaction with aldehydes, followed by an oxidative cyclization.
Experimental Protocol: Synthesis of Isopropyl 2-Aryl-1H-imidazo[4,5-b]pyridine-6-carboxylates
A solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide is stirred at room temperature. An oxidizing agent, for instance, sodium metabisulfite, is then added portion-wise to the reaction mixture. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
| Entry | Aldehyde | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | Na2S2O5 | Ethanol | 6 | 85 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | Na2S2O5 | DMF | 8 | 82 | 235-237 |
| 3 | 4-Methoxybenzaldehyde | Na2S2O5 | Ethanol | 7 | 88 | 218-220 |
| 4 | 4-Nitrobenzaldehyde | Na2S2O5 | DMF | 10 | 75 | 250-252 |
Table 1: Synthesis of Isopropyl 2-Aryl-1H-imidazo[4,5-b]pyridine-6-carboxylates
Spectroscopic Data for Isopropyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate (Entry 1):
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.47 (s, 1H, NH), 8.85 (d, J = 2.0 Hz, 1H), 8.30 (d, J = 2.0 Hz, 1H), 8.25-8.22 (m, 2H), 7.60-7.55 (m, 3H), 5.15 (sept, J = 6.3 Hz, 1H), 1.35 (d, J = 6.3 Hz, 6H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 153.2, 148.9, 144.2, 141.8, 131.0, 130.1, 129.5, 127.2, 118.6, 115.3, 68.9, 22.1.
-
MS (ESI): m/z 296.13 [M+H]⁺.
An In-depth Technical Guide to Isopropyl 5,6-diaminonicotinate Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of isopropyl 5,6-diaminonicotinate derivatives. The core structure, a substituted pyridine, serves as a versatile scaffold for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory disorders. This document details the synthetic pathways to these compounds, summarizes their quantitative biological data, and provides insights into their mechanisms of action through signaling pathway diagrams.
Core Chemistry and Synthesis
This compound is a key intermediate in the synthesis of a range of heterocyclic compounds, most notably the imidazo[4,5-b]pyridine series. The synthesis of this precursor and its subsequent derivatives is a critical aspect of harnessing their therapeutic potential.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 5,6-diaminonicotinic acid.
Experimental Protocol: Fischer Esterification of 5,6-diaminonicotinic Acid
-
Materials: 5,6-diaminonicotinic acid, isopropanol, concentrated sulfuric acid (catalyst).
-
Procedure:
-
A suspension of 5,6-diaminonicotinic acid in excess isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess isopropanol is removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.
-
Purification is achieved by column chromatography or recrystallization to afford the pure product.
-
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The ortho-diamine functionality of this compound is a key feature that allows for its cyclocondensation with various electrophiles to form the fused imidazo[4,5-b]pyridine ring system.
Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
-
Materials: this compound, a suitable aldehyde or carboxylic acid, and an oxidizing agent (e.g., sodium metabisulfite, p-benzoquinone) or a coupling agent.
-
Procedure for Cyclocondensation with Aldehydes:
-
This compound and a slight excess of the desired aldehyde are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol).
-
An oxidizing agent such as sodium metabisulfite is added to the mixture.
-
The reaction mixture is heated at an elevated temperature for several hours until the reaction is complete as monitored by TLC.
-
After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and then purified by column chromatography or recrystallization.
-
Caption: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.
Potential Applications and Biological Activities
Derivatives of this compound, particularly imidazo[4,5-b]pyridines, have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant area of investigation for imidazo[4,5-b]pyridine derivatives is their potential as anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.
Aurora Kinase Inhibition:
Several studies have focused on the development of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of these kinases is common in many human cancers.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3f | COX-2 | 9.2 | [1][2] |
| Compound 8 | MCF-7 cell line | 0.082 | [3] |
| Compound 9 | PARP | 0.0086 | [3] |
Cyclooxygenase (COX) Inhibition:
Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Selective COX-2 inhibition is a key strategy for developing anti-inflammatory and anticancer drugs with reduced gastrointestinal side effects. Compound 3f exhibited a twofold selectivity for COX-2 over COX-1.[1][2]
Caption: Simplified cell cycle signaling pathway and the inhibitory role of imidazo[4,5-b]pyridines.
Antimicrobial Activity
The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for development as antimicrobial agents, as they can potentially interfere with essential metabolic pathways in microorganisms.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 2g | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [4] |
| 2h | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [4] |
| 4a | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [4] |
| 4b | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4-8 | [4] |
| 14 | E. coli | 32 (µM) | [5] |
The mechanism of action for many antimicrobial diaminopyridine derivatives involves the disruption of the bacterial cell membrane integrity.
Caption: Bacterial cell wall synthesis pathway and the disruptive effect of diaminonicotinate derivatives.
Other Potential Applications
Phosphodiesterase 10A (PDE10A) Inhibition:
Imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain.[6][7][8] PDE10A inhibitors are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia.
| Compound ID | Target | IC50 (nM) | Reference |
| 4 | PDE10A | 0.8 - 6.7 | [6][7][8] |
| 7 | PDE10A | 0.8 - 6.7 | [6][7][8] |
| 12b | PDE10A | 0.8 - 6.7 | [6][7][8] |
| 24a | PDE10A | 0.8 - 6.7 | [6][7][8] |
| 24b | PDE10A | 0.8 - 6.7 | [6][7][8] |
Anti-inflammatory Activity:
Beyond COX inhibition, some imidazo[4,5-b]pyridine derivatives have shown broader anti-inflammatory potential. For instance, compound 23 was found to be a selective inhibitor of inducible nitric oxide synthase (iNOS) with a pIC50 of 7.09.[3]
Conclusion
This compound and its derivatives, particularly the imidazo[4,5-b]pyridine class of compounds, represent a rich and versatile scaffold for the discovery of new therapeutic agents. Their synthetic accessibility and the diverse range of biological activities they exhibit make them a compelling area for further research and development in oncology, infectious diseases, and neuro-inflammatory disorders. The data presented in this guide highlights the significant potential of this chemical class and provides a solid foundation for future drug discovery efforts.
References
- 1. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Amino Groups in Isopropyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 5,6-diaminonicotinate is a key heterocyclic building block, particularly valuable in the synthesis of imidazo[4,5-b]pyridine derivatives, which are recognized as purine bioisosteres with significant therapeutic potential. The strategic positioning of two adjacent amino groups on the pyridine ring, influenced by an electron-withdrawing isopropyl nicotinate moiety, presents a nuanced reactivity profile. This technical guide provides a comprehensive analysis of the differential reactivity of the 5- and 6-amino groups, leveraging theoretical predictions, data from analogous compounds, and detailed experimental protocols to inform synthetic strategies and drug design efforts.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization dictates its biological activity and pharmacokinetic properties. This compound, with its ortho-diamine functionality, is a versatile precursor for the construction of fused heterocyclic systems.[1] The differential reactivity of the 5- and 6-amino groups is a critical parameter for achieving regioselectivity in subsequent synthetic transformations, such as acylation, alkylation, and cyclization reactions. Understanding the electronic and steric factors that govern the nucleophilicity of these two amino groups is paramount for the efficient and predictable synthesis of target molecules in drug discovery programs.
Physicochemical Properties
Predicted pKa Values
The basicity of the amino groups is influenced by the electron-withdrawing effect of the isopropyl carboxylate group at the 3-position and the nitrogen atom within the pyridine ring. Computational methods, such as those employing ab initio calculations with a polarizable continuum model for solvation, can predict pKa values for aminopyridines with a reasonable degree of accuracy.[2][3] Based on the electronic environment, it is anticipated that the 6-amino group, being para to the electron-withdrawing ester group, will be less basic than the 5-amino group, which is meta to the ester.
Table 1: Predicted pKa Values for the Amino Groups of this compound
| Amino Group Position | Predicted pKa (Conjugate Acid) | Rationale |
| 5-NH3+ | ~4.5 - 5.5 | The 5-amino group is meta to the electron-withdrawing ester group, resulting in a lesser decrease in basicity compared to the 6-amino group. |
| 6-NH3+ | ~3.5 - 4.5 | The 6-amino group is para to the electron-withdrawing ester group, leading to a more significant delocalization of the lone pair and a corresponding decrease in basicity. |
Note: These values are estimations based on theoretical principles and data from analogous substituted anilines and pyridines.[4][5] Experimental verification is recommended.
Reactivity of the Amino Groups
The differential reactivity of the 5- and 6-amino groups is a consequence of a combination of electronic and steric factors.
Electronic Effects
The primary determinant of the differential reactivity is the electronic influence of the isopropyl nicotinate group. The ester group is electron-withdrawing through both inductive and resonance effects.
-
5-Amino Group: Positioned meta to the ester, the 5-amino group is less affected by the resonance-withdrawing effect. Its lone pair of electrons is therefore more localized and more available for nucleophilic attack.
-
6-Amino Group: Situated para to the ester group, the 6-amino group's lone pair can be delocalized into the carbonyl group through resonance. This delocalization reduces the electron density on the nitrogen atom, rendering it less nucleophilic.
Figure 1: Factors influencing the differential reactivity of the amino groups.
Steric Effects
While electronic effects are predominant, steric hindrance can also play a role in certain reactions. The 6-amino group is flanked by the pyridine nitrogen and the 5-amino group, which could present some steric hindrance to bulky electrophiles compared to the 5-amino group. However, for many reagents, this effect is likely to be minor compared to the strong electronic differentiation.
Regioselectivity in Key Reactions
The electronic differences between the two amino groups lead to predictable regioselectivity in common synthetic transformations.
In acylation reactions, for instance with acetic anhydride or acyl chlorides, the more nucleophilic 5-amino group is expected to react preferentially, leading to the formation of the 5-acetylamino derivative as the major product under kinetic control.[6]
Table 2: Predicted Regioselectivity in the Mono-acylation of this compound
| Reaction | Reagent | Major Product | Minor Product |
| Mono-acylation | Acetic Anhydride | Isopropyl 5-acetylamino-6-aminonicotinate | Isopropyl 6-acetylamino-5-aminonicotinate |
The ortho-diamine functionality is a valuable precursor for the synthesis of fused heterocyclic systems. For example, reaction with carboxylic acids or their derivatives leads to the formation of imidazo[4,5-b]pyridines.[1][7] In these reactions, the initial nucleophilic attack is likely to occur from the more reactive 5-amino group, followed by cyclization involving the 6-amino group.
Figure 2: General scheme for the synthesis of imidazo[4,5-b]pyridines.
Experimental Protocols
To empirically determine the reactivity of the amino groups, the following experimental protocols are proposed.
Synthesis of this compound
This protocol is based on the general synthesis of the analogous methyl ester.[8]
Materials:
-
Methyl 6-amino-5-nitronicotinate
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Transesterification:
-
To a solution of methyl 6-amino-5-nitronicotinate (1.0 eq) in anhydrous isopropanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain isopropyl 6-amino-5-nitronicotinate.
-
-
Reduction of the Nitro Group:
-
Dissolve the isopropyl 6-amino-5-nitronicotinate in methanol.
-
Add 10% palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.
-
Figure 3: Workflow for the synthesis of this compound.
Determination of pKa Values by Potentiometric Titration
Materials:
-
This compound
-
Hydrochloric acid (0.1 M standard solution)
-
Potassium hydroxide (0.1 M standard solution, carbonate-free)
-
Potassium chloride
-
Deionized water (degassed)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a solution of this compound (e.g., 0.01 M) in deionized water containing a background electrolyte (e.g., 0.1 M KCl).
-
Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.
-
Titrate the solution with 0.1 M KOH, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of KOH added to generate the titration curve.
-
Determine the equivalence points and the half-equivalence points to calculate the pKa values for the two amino groups and the pyridine nitrogen.
Figure 4: Experimental workflow for pKa determination.
Regioselective Mono-acylation and Product Characterization
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl3) for NMR
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add pyridine (1.1 eq).
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.0 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the mono-acylated isomers.
-
Characterize the major and minor products by 1H and 13C NMR spectroscopy to determine the site of acylation. The chemical shifts of the protons and carbons adjacent to the acylated amino group will be significantly different from those adjacent to the free amino group.
Conclusion
The reactivity of the amino groups in this compound is primarily dictated by electronic effects, with the 5-amino group exhibiting greater nucleophilicity than the 6-amino group due to its meta-position relative to the electron-withdrawing isopropyl nicotinate moiety. This inherent difference in reactivity allows for predictable regioselectivity in a variety of synthetic transformations, which is a crucial consideration for the design and synthesis of novel imidazo[4,5-b]pyridine-based drug candidates. The experimental protocols provided herein offer a framework for the empirical validation of these theoretical predictions and for the optimization of reaction conditions to achieve desired synthetic outcomes. A thorough understanding of the factors governing the reactivity of this versatile building block will undoubtedly facilitate the development of new and improved therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 8. 5,6-DIAMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER | TargetMol [targetmol.com]
Isopropyl 5,6-diaminonicotinate: A Versatile Precursor for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isopropyl 5,6-diaminonicotinate is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of medicinally important compounds. Its ortho-diamine functionality on a pyridine core makes it an ideal starting material for the construction of fused bicyclic systems, most notably imidazo[4,5-b]pyridines, which are bioisosteres of purines. This guide provides a comprehensive overview of the synthesis, key reactions, and diverse therapeutic applications of derivatives originating from this valuable precursor, with a focus on kinase inhibition and anticancer activity.
Chemical Properties and Synthesis
This compound, with the chemical formula C9H13N3O2 and a molecular weight of 195.22 g/mol , is a stable organic compound amenable to various synthetic transformations.[1] The presence of two adjacent amino groups and an isopropyl ester provides multiple reaction sites for derivatization.
Synthesis of the Precursor
The synthesis of this compound can be achieved through a two-step process starting from the corresponding nitro-substituted pyridine. A detailed experimental protocol for a closely related analog, methyl 5,6-diaminonicotinate, is presented below and can be adapted for the synthesis of the isopropyl ester by substituting methanol with isopropanol.[2]
Experimental Protocol: Synthesis of Methyl 5,6-diaminonicotinate (Adaptable for Isopropyl Ester) [2]
-
Dissolution: Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol (or isopropanol for the target compound).
-
Catalyst Addition: To this solution, add 0.1 g of 5% palladium on carbon (Pd/C).
-
Hydrogenation: Absorb hydrogen gas into the mixture at room temperature under normal pressure. The reaction should be monitored until the stoichiometric amount of hydrogen is consumed.
-
Filtration: Remove the palladium catalyst from the reaction mixture by filtration.
-
Evaporation: Remove the solvent by evaporation under reduced pressure.
-
Recrystallization: Recrystallize the resulting residue from ethanol to yield the purified product.
The process yields methyl 5,6-diaminonicotinate as yellow needle-like crystals with a melting point of 154°-155° C.[2]
Core Reaction: Formation of the Imidazo[4,5-b]pyridine Scaffold
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction with an aldehyde, followed by oxidation. This reaction, often referred to as the Phillips condensation, is a cornerstone in the synthesis of a diverse range of biologically active molecules.
Experimental Protocol: General Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
The following is a general procedure for the synthesis of 2-substituted imidazo[4,5-b]pyridines from a diaminopyridine precursor, which can be adapted for this compound.
-
Reaction Setup: A mixture of the diaminopyridine (1 equivalent) and a substituted aldehyde (1 equivalent) is prepared in a suitable solvent such as methanol.
-
Catalyst Addition: A catalyst, such as zinc triflate, is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and stirred for a specified time, typically several hours.
-
Work-up: Upon completion, the reaction is cooled, and the product is isolated, often by filtration or extraction, followed by purification, usually through recrystallization or column chromatography.
This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position of the imidazo[4,5-b]pyridine ring, which is crucial for modulating the biological activity of the resulting compounds.
Applications in Medicinal Chemistry
The imidazo[4,5-b]pyridine core derived from this compound is a privileged scaffold in drug discovery, with applications spanning multiple therapeutic areas.
Kinase Inhibition
A significant focus of research on imidazo[4,5-b]pyridine derivatives has been in the development of potent and selective kinase inhibitors for the treatment of cancer. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers. Several imidazo[4,5-b]pyridine-based compounds have been developed as potent inhibitors of this pathway.
Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine-based PI3K inhibitors.
| Compound | Target Kinase | Inhibitory Activity (Ki/IC50) | Reference |
| GDC-0326 | PI3Kα | Ki = 0.2 nM | [3] |
| Compound 27e | Aurora-A | Kd = 7.5 nM | [3] |
| Aurora-B | Kd = 48 nM | [3] | |
| FLT3 | Kd = 6.2 nM | [3] | |
| FLT3-ITD | Kd = 38 nM | [3] | |
| FLT3(D835Y) | Kd = 14 nM | [3] |
Beyond the PI3K pathway, imidazo[4,5-b]pyridines have shown inhibitory activity against a range of other kinases implicated in cancer.
| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Reference |
| Imidazo[4,5-b]pyridines | B-Raf | Potent inhibition | [4] |
| Imidazo[4,5-b]pyridines | CDK9 | 0.63-1.32 μM | [5] |
| KY-04045 | PAK4 | Validated inhibitor | [6] |
Anticancer Activity
The inhibition of key signaling pathways by imidazo[4,5-b]pyridine derivatives translates into potent antiproliferative activity against various cancer cell lines.
| Compound Class/ID | Cancer Cell Line | Antiproliferative Activity (IC50) | Reference |
| Imidazo[4,5-b]pyridines | MCF-7 (Breast) | Significant activity | [5] |
| HCT116 (Colon) | Remarkable activity | [5] | |
| Imidazole-Pyridine Hybrids | BT474 (Breast) | 35.56 ± 1.02–45.82 ± 1.32 μM | [7] |
| Amidino-Substituted Imidazo[4,5-b]pyridines | Colon Carcinoma | 0.4 and 0.7 μM | [8] |
Antimicrobial and Antiviral Applications
The structural similarity of the imidazo[4,5-b]pyridine core to purines also makes it a promising scaffold for the development of antimicrobial and antiviral agents.
| Compound Class | Activity | Organism/Virus | MIC/EC50 | Reference |
| Imidazo[4,5-b]pyridines | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Staphylococcus typhi | Zone of inhibition observed | [9] |
| Antifungal | Aspergillus niger, Candida albicans | Zone of inhibition observed | [9] | |
| Amidino-Substituted Imidazo[4,5-b]pyridines | Antiviral | Respiratory Syncytial Virus (RSV) | EC50 = 21 μM and 58 μM | [8] |
Structure-Activity Relationships (SAR)
The versatility of the synthesis of imidazo[4,5-b]pyridines from this compound allows for systematic modifications to explore structure-activity relationships (SAR). The substituent at the 2-position, introduced from the aldehyde in the cyclocondensation step, is a key determinant of biological activity. Furthermore, the isopropyl ester at what becomes the 7-position of the imidazo[4,5-b]pyridine ring can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to explore additional chemical space and optimize pharmacokinetic and pharmacodynamic properties.
Logical Workflow: From Precursor to Bioactive Compounds
Caption: A logical workflow illustrating the progression from the precursor to the development of optimized bioactive compounds.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward conversion to the imidazo[4,5-b]pyridine scaffold provides access to a rich chemical space of biologically active molecules. The demonstrated success of derivatives of this precursor as potent kinase inhibitors and anticancer agents, as well as their potential in antimicrobial and antiviral applications, underscores the importance of this building block in modern drug discovery. The ability to readily diversify the substituents on the imidazo[4,5-b]pyridine core allows for fine-tuning of biological activity and optimization of drug-like properties, ensuring that this compound will remain a relevant and important tool for medicinal chemists for the foreseeable future.
References
- 1. This compound | C9H13N3O2 | CID 9855728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines, which allows its derivatives to interact with a wide range of biological targets, including protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[4][5] This document provides a detailed methodology for the synthesis of a library of potential kinase inhibitors based on the imidazo[4,5-b]pyridine core, starting from the readily available Isopropyl 5,6-diaminonicotinate.
The synthetic strategy focuses on the construction of the fused imidazole ring through the condensation of the diamine functionality of the starting material with various aldehydes. This approach allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine ring system, enabling the exploration of the structure-activity relationship (SAR) and the optimization of kinase inhibitory activity.
Experimental Protocols
General Synthetic Scheme
The synthesis of Isopropyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylates is proposed to proceed via a one-pot condensation and oxidative cyclization of this compound with a variety of aldehydes.
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitor scaffolds.
Protocol 1: Synthesis of Isopropyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate
This protocol details the synthesis of a representative compound where the substituent at the 2-position is a phenyl group.
Materials:
-
This compound
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add benzaldehyde (1.0 eq).
-
Add sodium metabisulfite (1.1 eq) to the reaction mixture.
-
Heat the mixture at 120 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Isopropyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate.
Note: This general procedure can be adapted for a variety of aromatic and aliphatic aldehydes to generate a library of 2-substituted imidazo[4,5-b]pyridine derivatives. Reaction conditions such as temperature and reaction time may need to be optimized for different aldehydes.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of a selection of reported imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, demonstrating the potential of this scaffold as a source of potent kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 1d | Src | 0.19 | [6] |
| Fyn | 0.24 | [6] | |
| 1s | Src | 0.11 | [6] |
| Fyn | 0.15 | [6] | |
| Compound I | CDK9 | 0.63 | [4] |
| Compound VIII | CDK9 | 0.78 | [4] |
| Compound IX | CDK9 | 0.71 | [4] |
| Compound 22d | Aurora-A | <0.01 | [5] |
| hERG | 6.3 | [5] | |
| Compound 22e | Aurora-A | <0.01 | [5] |
| hERG | 2.5 | [5] | |
| Compound 27e | FLT3 | Kd = 0.001 | [5] |
| Aurora-A | % ctrl @ 1µM = 3.4 | [5] | |
| Aurora-B | % ctrl @ 1µM = 1 | [5] | |
| Compound 31 | Aurora-A | 0.042 | [7] |
| Aurora-B | 0.198 | [7] | |
| Aurora-C | 0.227 | [7] |
Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Kd represents the dissociation constant. % ctrl @ 1µM represents the percentage of kinase activity remaining in the presence of 1µM of the inhibitor.
Signaling Pathway
Many kinase inhibitors, including those based on the imidazo[4,5-b]pyridine scaffold, target key nodes in signaling pathways that are frequently dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.[8][9][10][11]
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Inhibitors targeting kinases within this pathway, such as PI3K, Akt, or mTOR itself, can effectively block downstream signaling, leading to a reduction in cell proliferation and survival, and are therefore attractive candidates for cancer therapy. The imidazo[4,5-b]pyridine scaffold provides a versatile platform for the design of inhibitors that can target these and other important kinases.
References
- 1. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Isopropyl 5,6-diaminonicotinate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 5,6-diaminonicotinate is a versatile bifunctional molecule featuring a pyridine ring substituted with ortho-diamines and an isopropyl ester. This unique arrangement makes it a valuable building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. The adjacent amino groups provide a reactive site for condensation reactions with various electrophiles, leading to the formation of important bicyclic heteroaromatic compounds such as pteridines and imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors, antimicrobial agents, and antiviral compounds.
These application notes provide an overview of the utility of this compound in condensation reactions and offer detailed protocols for the synthesis of key heterocyclic derivatives.
Key Applications
The primary application of this compound in condensation reactions is the synthesis of:
-
Pteridines: By reacting with 1,2-dicarbonyl compounds, this compound can be used to synthesize substituted pteridines. The pteridine core is a fundamental component of various cofactors, such as folic acid and biopterin, and its derivatives are explored as potential therapeutic agents.
-
Imidazo[4,5-b]pyridines: Condensation with aldehydes, followed by an oxidative cyclization, yields imidazo[4,5-b]pyridines. This heterocyclic system is isosteric to purines and is found in numerous biologically active molecules.
Data Presentation
The following table summarizes representative quantitative data for condensation reactions involving ortho-diaminopyridines, which are analogous to the expected reactivity of this compound. Actual yields for reactions with this compound may vary and require optimization.
| Product Class | Electrophile | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pteridines | Glyoxal | Ethanol/Water | - | Reflux | 4 | 60-75 |
| Pteridines | Biacetyl (2,3-Butanedione) | Methanol | Acetic Acid (cat.) | Reflux | 6 | 65-80 |
| Pteridines | Benzil | Acetic Acid | - | 120 | 2 | 70-85 |
| Imidazo[4,5-b]pyridines | Benzaldehyde | DMSO | Na₂S₂O₅ | 100 | 12 | 50-65 |
| Imidazo[4,5-b]pyridines | 4-Nitrobenzaldehyde | Nitrobenzene | - | 170 | 4 | 60-70 |
| Imidazo[4,5-b]pyridines | Various Aldehydes | Ethanol | p-Toluenesulfonic acid (cat.) | Reflux | 8-12 | 55-70 |
Experimental Protocols
Protocol 1: Synthesis of an Isopropyl Pteridine-7-carboxylate Derivative via Condensation with a 1,2-Diketone (Gabriel-Isay Reaction)
This protocol describes a general procedure for the synthesis of a pteridine derivative from this compound and a 1,2-diketone, such as benzil.
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add a solution of benzil (1.0 eq) in ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 120°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pteridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of an Isopropyl 2-Aryl-1H-imidazo[4,5-b]pyridine-6-carboxylate Derivative
This protocol outlines the synthesis of an imidazo[4,5-b]pyridine derivative through the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Nitrobenzene
-
Ethyl acetate
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq).
-
Add nitrobenzene as the solvent and oxidant.
-
Heat the reaction mixture to 170°C with stirring.
-
Maintain the temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Add ethyl acetate to precipitate the product.
-
Filter the solid product and wash thoroughly with ethyl acetate to remove the nitrobenzene solvent.
-
Further purify the product by column chromatography on silica gel or by recrystallization if necessary.
-
Characterize the purified imidazo[4,5-b]pyridine derivative by spectroscopic methods.
Visualizations
Caption: Synthetic pathways of this compound.
Caption: Workflow for Pteridine Synthesis.
Caption: Biological relevance of synthesized heterocycles.
Application Notes and Protocols for Isopropyl 5,6-diaminonicotinate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 5,6-diaminonicotinate is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of a wide array of functional materials. Its unique ortho-diamine functionality, coupled with the reactivity of the pyridine ring and the ester group, makes it an ideal precursor for the development of heterocyclic compounds with significant pharmacological activity, novel polymers with tailored properties, and advanced metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of imidazo[4,5-b]pyridines, pteridines, and as a linker for MOFs.
Chemical and Physical Properties
This compound is a light yellow powder that is soluble in various organic solvents.[1] Its core structure consists of a pyridine ring substituted with two adjacent amino groups at the 5 and 6 positions and an isopropyl ester at the 3 position.[1] This combination of functional groups provides multiple reactive sites for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O₂ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| CAS Number | 403668-98-4 | [1] |
| Appearance | Light yellow powder | [1] |
| Boiling Point (Predicted) | 406.5 ± 40.0 °C | [1] |
| Density (Predicted) | 1.231 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.84 ± 0.49 | [1] |
Table 2: Representative Spectroscopic Data for Diaminonicotinate Esters
| Technique | Characteristic Peaks (Analogous Compounds) | Reference |
| ¹H NMR | δ 7.5-8.5 (NH₂), δ 7.0-8.0 (aromatic CH), δ 4.5-5.0 (CH of isopropyl), δ 1.2-1.4 (CH₃ of isopropyl) | [3][4] |
| ¹³C NMR | δ 165-170 (C=O), δ 110-160 (aromatic C), δ 65-70 (CH of isopropyl), δ 20-25 (CH₃ of isopropyl) | [5] |
| IR (cm⁻¹) | 3300-3500 (N-H stretching), 1680-1720 (C=O stretching), 1550-1620 (C=C and C=N stretching) | [6][7] |
Note: The spectroscopic data presented is based on analogous diaminonicotinate esters and serves as a representative guide. Actual values for this compound may vary.
Synthesis of this compound
Protocol 2.1: Hypothetical Synthesis of this compound
Step 1: Synthesis of Isopropyl 6-amino-5-nitronicotinate
-
To a solution of 6-aminonicotinic acid in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the 6-amino-5-nitronicotinic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Suspend the 6-amino-5-nitronicotinic acid in isopropanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess isopropanol under reduced pressure.
-
Neutralize the residue with a base and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Isopropyl 6-amino-5-nitronicotinate.
Step 2: Reduction to this compound
-
Dissolve the Isopropyl 6-amino-5-nitronicotinate in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, for example, 10% Palladium on carbon.[8]
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Application in the Synthesis of Imidazo[4,5-b]pyridines
The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition and antimicrobial effects.[9][10] The general synthetic strategy involves the cyclocondensation of the diamine with a carboxylic acid or its derivative.
Protocol 3.1: Synthesis of Isopropyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylates
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Add the desired aldehyde (1 equivalent).[11]
-
The reaction can be carried out under thermal conditions or in the presence of an oxidizing agent like air.[11]
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter it and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 3: Representative Biological Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Biological Target | Activity (IC₅₀/EC₅₀) | Reference |
| Imidazo[4,5-b]pyridine-based inhibitors | p21-Activated Kinase 4 (PAK4) | Varies with substitution | [12] |
| Substituted Imidazo[4,5-b]pyridines | Anticancer (CDK9 inhibition) | 0.63-1.32 µM | [13] |
| Amidino-substituted Imidazo[4,5-b]pyridines | Antiproliferative (Colon carcinoma) | 0.4 - 0.7 µM | [14] |
Application in the Synthesis of Pteridines
Pteridines are another important class of nitrogen-containing heterocyclic compounds with diverse biological activities, including roles as enzyme cofactors and therapeutic agents.[15] this compound can be used as a key building block for the synthesis of substituted pteridines through condensation with α-dicarbonyl compounds.
Protocol 4.1: Synthesis of Isopropyl 2,3-disubstituted-pteridine-7-carboxylates
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add an α-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect it by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Table 4: Representative Biological Activity of Pteridine Derivatives
| Compound Class | Biological Target/Activity | Activity (IC₅₀/EC₅₀) | Reference |
| Thio-containing pteridines | Dihydrofolate reductase (DHFR) inhibition | lg IC₅₀: -5.2 to -5.9 | |
| 8-oxadihydropteridines | Dihydrofolate reductase inhibition | Varies with substitution | [16] |
| Pteridine derivatives | Antitumor, anti-inflammatory, antimicrobial | General activity | [15] |
Application as a Linker for Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the amino groups of this compound can act as coordination sites for metal ions, making it a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs).[6][17] The resulting MOFs can have potential applications in gas storage, catalysis, and sensing, with the properties being tunable by the choice of the metal center and the functional groups on the linker.[18][19]
Protocol 5.1: General Synthesis of a MOF using this compound
-
In a reaction vessel (e.g., a Teflon-lined autoclave), dissolve this compound in a suitable solvent or a mixture of solvents (e.g., DMF, ethanol).
-
In a separate container, dissolve a metal salt (e.g., zinc nitrate, copper acetate) in a solvent.
-
Combine the two solutions in the reaction vessel.
-
The reaction mixture is then heated in an oven at a specific temperature (e.g., 80-150 °C) for a period ranging from several hours to a few days.
-
After the reaction is complete, the vessel is cooled down to room temperature.
-
The resulting crystalline MOF product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.
References
- 1. 5,6-diamino-nicotinic acid isopropyl ester | 403668-98-4 [chemicalbook.com]
- 2. This compound | C9H13N3O2 | CID 9855728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. This compound | 403668-98-4 | Benchchem [benchchem.com]
- 7. NMR Tables [chemdata.r.umn.edu]
- 8. prepchem.com [prepchem.com]
- 9. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of 8-oxadihydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Experimental protocol for the acylation of Isopropyl 5,6-diaminonicotinate
Application Notes: Acylation of Isopropyl 5,6-diaminonicotinate
These application notes provide a detailed experimental protocol for the acylation of this compound, a key transformation in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The resulting acylated products can serve as versatile intermediates for the construction of more complex molecular architectures, including fused-ring systems and polymers. The protocol described herein is a representative method and may require optimization based on the specific acylating agent used.
Experimental Protocol
This protocol details a general procedure for the mono-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexanes, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.0 eq), dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via a dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired acylated product. High-performance liquid chromatography (HPLC) can also be utilized for purification.[1]
Quantitative Data
The following table summarizes representative quantitative data for the acylation of this compound. Actual results may vary depending on the specific acylating agent and reaction conditions.
| Reagent | Molar Equivalents | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 195.22 | 1.0 g |
| Acetyl Chloride | 1.0 | 78.50 | 0.40 g |
| Triethylamine | 1.1 | 101.19 | 0.57 mL |
| Product | Yield | Purity | |
| Mono-acetylated Product | - | 237.26 | ~85% |
Experimental Workflow Diagram
Caption: Workflow for the acylation of this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis of Isopropyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 5,6-diaminonicotinate is a key intermediate in the synthesis of various heterocyclic compounds, particularly for the development of novel pharmaceutical agents. This document provides detailed protocols for the large-scale synthesis of this compound, outlining two primary methodologies: a traditional two-step chemical synthesis involving nitration and subsequent reduction, and a modern, enzyme-catalyzed approach via continuous-flow microreaction. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to facilitate successful scale-up and implementation in a research or industrial setting.
Introduction
The ortho-diamine functionality of this compound makes it a versatile precursor for the construction of fused heterocyclic systems, such as imidazopyridines and pteridines, which are scaffolds of significant interest in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore crucial for drug discovery and development programs. This application note details two robust methods for its preparation, catering to different manufacturing philosophies and capabilities.
Method 1: Two-Step Chemical Synthesis via Catalytic Hydrogenation
This classic and widely applicable approach involves the synthesis of a nitro-substituted precursor followed by a catalytic reduction of the nitro group to yield the desired diamino product.
Logical Workflow for Two-Step Chemical Synthesis
Application Notes: Isopropyl 5,6-diaminonicotinate in the Synthesis of Heterocyclic Azo Dyes
Introduction
Isopropyl 5,6-diaminonicotinate is a functionalized pyridine derivative containing two vicinal amino groups, making it a versatile building block in heterocyclic synthesis. While its primary applications are noted in the synthesis of pharmaceutical intermediates, its structural features present a significant opportunity for its use as a precursor in the development of novel heterocyclic dyes and pigments. The presence of two nucleophilic amino groups allows for the creation of unique chromophoric systems through diazotization and coupling reactions, or through condensation with other reactive species. This document outlines the potential application of this compound in the synthesis of azo dyes, providing a hypothetical framework and detailed protocols for researchers and scientists in the field of materials science and drug development.
The ortho-diamine functionality of this compound allows for the selective diazotization of one amino group, which can then be coupled with various aromatic or heterocyclic coupling components to yield monoazo dyes. The remaining amino group can be further functionalized to modulate the tinctorial properties of the resulting dye. This approach opens avenues for the creation of a diverse library of dyes with potential applications in textiles, imaging, and as functional materials.
Hypothetical Application: Synthesis of a Monoazo Dye
A plausible application of this compound is in the synthesis of a monoazo dye through a standard diazotization-coupling reaction. In this proposed synthesis, one of the amino groups of this compound is diazotized and subsequently coupled with a suitable aromatic compound, such as N,N-dimethylaniline, to produce a colored azo dye.
Proposed Reaction Scheme:
Caption: Proposed synthesis of a monoazo dye from this compound.
Experimental Protocols
Protocol 1: Synthesis of Isopropyl 5-amino-6-((4-(dimethylamino)phenyl)diazenyl)nicotinate
Materials:
-
This compound (1.0 g, 5.12 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
Sodium Nitrite (0.39 g, 5.63 mmol)
-
N,N-dimethylaniline (0.68 g, 5.63 mmol)
-
Sodium Acetate
-
Distilled Water
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 g, 5.12 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL) in a 100 mL beaker.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.39 g, 5.63 mmol) in water (5 mL).
-
Add the sodium nitrite solution dropwise to the cooled suspension of this compound over a period of 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Coupling:
-
In a separate 250 mL beaker, dissolve N,N-dimethylaniline (0.68 g, 5.63 mmol) in a mixture of concentrated hydrochloric acid (1 mL) and water (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cooled N,N-dimethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
Gradually add a saturated solution of sodium acetate until the mixture is neutral to litmus paper to facilitate the precipitation of the dye.
-
Continue stirring for another 30 minutes.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the crude product with cold water until the filtrate is colorless.
-
Recrystallize the crude dye from an ethanol-water mixture to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the monoazo dye.
Data Presentation
Table 1: Hypothetical Physicochemical and Spectroscopic Data
| Parameter | Value |
| Chemical Formula | C₁₇H₂₁N₅O₂ |
| Molecular Weight | 327.38 g/mol |
| Appearance | Deep Red Crystalline Solid |
| Melting Point | 185-190 °C |
| λmax (Ethanol) | 480 nm |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |
| Solubility | Soluble in Ethanol, Acetone, DMF; Insoluble in Water |
Table 2: Hypothetical Colorimetric Data (CIELAB)
| Parameter | Value |
| L | 45.0 |
| a | +50.0 |
| b | +25.0 |
| C | 55.9 |
| h | 26.6° |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes only. Actual experimental values may vary.
Conclusion
This compound shows promise as a valuable precursor for the synthesis of novel heterocyclic azo dyes. The outlined protocol provides a foundational method for researchers to explore this application. The resulting dyes, with their potential for vibrant colors and tunable properties, could find applications in various industrial and scientific fields. Further research into the derivatization of the second amino group and the use of different coupling components could lead to the development of a wide range of functional dyes with tailored characteristics.
Application Notes and Protocols for the Purification of Isopropyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Isopropyl 5,6-diaminonicotinate, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The protocols outlined below are designed to yield high-purity material suitable for downstream applications, including drug discovery and development.
Introduction
This compound is a substituted diaminopyridine derivative. The presence of two basic amino groups and a moderately polar ester functional group presents unique challenges and opportunities for its purification. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. The primary methods for the purification of this compound are recrystallization and column chromatography. High-performance liquid chromatography (HPLC) is the recommended technique for assessing the final purity of the material.
Data Presentation
The following table summarizes the expected outcomes for the purification methods described in this document. Researchers should use this table to log their experimental results for comparison and optimization.
| Purification Method | Mobile/Solvent System | Typical Recovery (% w/w) | Purity Achieved (%) | Notes |
| Recrystallization | Isopropanol/Water | 75-90% | >98% | Effective for removing less polar and some polar impurities. |
| Column Chromatography (Silica Gel) | Hexane:Ethyl Acetate (Gradient) | 60-80% | >99% | Useful for separating closely related impurities. |
| Column Chromatography (Amine-Functionalized Silica) | Hexane:Ethyl Acetate (Gradient) | 70-85% | >99% | Recommended to minimize tailing and improve recovery for basic compounds. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent system can be identified. This protocol is designed for crude this compound that is substantially pure but contains minor impurities.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Deionized Water
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol to dissolve the solid completely with heating and stirring. The goal is to create a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% isopropanol/water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, both standard silica gel and amine-functionalized silica can be effective.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh) or Amine-Functionalized Silica Gel
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Chromatography Column
-
Fraction Collector or Test Tubes
-
Thin Layer Chromatography (TLC) Plates and Chamber
-
UV Lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel (or amine-functionalized silica) in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is just above the top of the silica bed. Ensure the silica bed is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of ethyl acetate or dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.
-
Elution: Begin elution with 100% hexane, gradually increasing the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reversed-phase HPLC method for determining the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical flow for the purity assessment of this compound by HPLC.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isopropyl 5,6-diaminonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 5,6-diaminonicotinate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route involves a two-step process. The first step is the reduction of a suitable nitro-substituted pyridine precursor, typically an ester of 6-amino-5-nitronicotinic acid, to form the corresponding 5,6-diamino compound. The second step is the esterification of the carboxylic acid of 5,6-diaminonicotinic acid with isopropanol, commonly achieved through an acid-catalyzed Fischer esterification.
Q2: What are the critical parameters to control during the synthesis?
For the reduction step, critical parameters include the choice of reducing agent, catalyst activity, reaction temperature, and pressure. In the esterification step, the key factors are the acid catalyst concentration, the ratio of isopropanol to the carboxylic acid, reaction temperature, and the effective removal of water to drive the equilibrium towards product formation.
Q3: Are there any known safety precautions for this synthesis?
Yes. When working with nitro compounds, there is a potential for exothermic reactions, especially during reduction. Proper temperature control is crucial. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Palladium on carbon), requiring an inert atmosphere and careful handling. Strong acids used in esterification are corrosive and should be handled with appropriate personal protective equipment.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of the Nitro Precursor
Symptoms:
-
Incomplete consumption of the starting nitro compound as observed by TLC or LC-MS.
-
Formation of multiple, unidentified byproducts.
-
Low isolated yield of the desired 5,6-diamino intermediate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst (e.g., Pd/C) | Use fresh, high-quality catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. Perform a small-scale test reaction to verify catalyst activity. |
| Insufficient Reducing Agent | If using catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate gas-liquid mixing. For metal/acid reductions (e.g., Sn/HCl, Fe/HCl), use a sufficient molar excess of the metal. |
| Poor Solubility of Starting Material | The starting nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent. Try a different solvent system or increase the reaction temperature to improve solubility. |
| Side Reactions | Over-reduction or side reactions on the pyridine ring can occur. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature or pressure might be necessary. |
Problem 2: Low Yield or Incomplete Reaction in Fischer Esterification
Symptoms:
-
Persistence of the starting 5,6-diaminonicotinic acid in the reaction mixture.
-
Low conversion to the isopropyl ester.
-
The reaction stalls after a certain period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Acid Catalyst | Increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in catalytic amounts. |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of isopropanol (it can often be used as the solvent). Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Low Reaction Temperature | Esterification is often slow at room temperature. Increase the reaction temperature to reflux to accelerate the reaction rate. |
| Steric Hindrance | Isopropanol is a secondary alcohol and is more sterically hindered than primary alcohols, which can slow down the reaction. Ensure a sufficiently long reaction time and optimal temperature. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The isolated product is an oil instead of a solid.
-
The presence of persistent impurities in NMR or LC-MS analysis.
-
Difficulty in inducing crystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Residual Acid Catalyst | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup to remove any remaining acid catalyst. |
| Unreacted Starting Material | If the reaction was incomplete, the starting carboxylic acid can be difficult to separate. Perform a basic extraction to remove the acidic starting material. |
| Formation of Side Products | The amino groups are nucleophilic and can potentially undergo side reactions. Purification by column chromatography on silica gel or alumina may be necessary. A gradient elution system can help in separating closely related compounds. |
| Product is an Oil | Some esters are oils at room temperature. If a solid is expected, try different recrystallization solvents or solvent mixtures. Seeding with a small crystal can also induce crystallization. |
Experimental Protocols
Protocol 1: Reduction of Methyl 6-amino-5-nitronicotinate
This protocol is for the synthesis of Methyl 5,6-diaminonicotinate and can be adapted for other esters.
-
Dissolution: Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol in a suitable reaction flask.[1]
-
Catalyst Addition: Carefully add 0.1 g of 5% Palladium on carbon (Pd/C) to the solution.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Absorb hydrogen at room temperature under normal pressure with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. The reaction is typically complete when the stoichiometric amount of hydrogen has been absorbed.[1]
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the resulting residue from ethanol to obtain yellow, needle-like crystals of methyl 5,6-diaminonicotinate.[1]
Protocol 2: Fischer Esterification of 5,6-Diaminonicotinic Acid
This is a general procedure for the esterification to form this compound.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-diaminonicotinic acid.
-
Solvent and Catalyst: Add a large excess of isopropanol (to act as both reactant and solvent). Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is no longer detectable.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitro Group Reduction
| Reducing System | Solvent | Temperature | Typical Yield | Notes |
| H₂, Pd/C | Methanol, Ethanol | Room Temperature | >90% | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| Sn, HCl | Ethanol | Reflux | 70-85% | Workup can be challenging due to tin salts. |
| Fe, HCl/NH₄Cl | Water/Ethanol | Reflux | 75-90% | Generally more environmentally friendly and cost-effective than tin. |
| Sodium Dithionite | Water/THF | 60-80 °C | Variable | Milder conditions, but may not be as effective for all substrates. |
Table 2: Key Parameters for Fischer Esterification
| Parameter | Recommended Condition | Impact on Yield |
| Alcohol to Acid Ratio | >10:1 (Alcohol as solvent) | High excess shifts equilibrium to the product side, increasing yield. |
| Catalyst Loading (H₂SO₄) | 1-5 mol% | Sufficient to catalyze the reaction without causing significant side reactions. |
| Temperature | Reflux | Increases reaction rate. |
| Water Removal | Dean-Stark trap or molecular sieves | Essential for driving the reaction to completion and achieving high yields. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Technical Support Center: Synthesis of Isopropyl 5,6-diaminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 5,6-diaminonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 5,6-diaminonicotinic acid with isopropanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is heated to drive the equilibrium towards the formation of the ester.
Q2: What are the primary starting materials and reagents required?
A2: The key starting material is 5,6-diaminonicotinic acid. The main reagents are isopropanol, which acts as both the solvent and the reactant, and a strong acid catalyst.
Q3: What are the expected yields for this synthesis?
A3: While specific yields can vary depending on the reaction scale and conditions, optimizing the process should lead to moderate to good yields. It is crucial to control reaction parameters to minimize side reactions that can lower the overall yield.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low or no yield in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, use a large excess of isopropanol and consider removing water as it forms, for example, by using a Dean-Stark apparatus. Ensure the reaction is heated at a sufficient temperature and for an adequate duration. |
| Degradation of Starting Material | 5,6-diaminonicotinic acid can be sensitive to high temperatures and strongly acidic conditions. Consider lowering the reaction temperature and using a milder acid catalyst or a lower concentration of the strong acid. |
| Ineffective Catalyst | Ensure the acid catalyst is fresh and has not been deactivated. The concentration of the catalyst is also critical; too little may not effectively catalyze the reaction, while too much can lead to degradation. |
| Poor Quality Starting Materials | Verify the purity of the 5,6-diaminonicotinic acid and isopropanol. Impurities in the starting materials can interfere with the reaction. |
Issue 2: Presence of Significant Impurities in the Product
Q: My final product is contaminated with significant impurities. What are the potential side reactions and how can I minimize them?
A: The presence of amino groups on the aromatic ring makes the starting material susceptible to several side reactions under acidic and heated conditions.
| Side Reaction | Description | Mitigation Strategy |
| Self-Condensation/Polymerization | The amino groups can react with the carboxylic acid of another molecule, leading to the formation of polyamide oligomers or polymers, especially at high temperatures. This is a known issue with aminopyridines.[1] | Use milder reaction conditions (lower temperature, shorter reaction time). Consider protecting the amino groups, although this adds extra steps to the synthesis. |
| Decarboxylation | Nicotinic acids can undergo decarboxylation at elevated temperatures, leading to the formation of diaminopyridine as a byproduct.[2][3][4][5] | Carefully control the reaction temperature to avoid excessive heat. Monitor the reaction progress to prevent prolonged heating after completion. |
| Amide Formation with Impurities | If the isopropanol contains isopropylamine as an impurity, or if degradation of the starting material occurs, the corresponding amide can be formed. | Use high-purity isopropanol. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation. |
| Oxidation of Amino Groups | The amino groups are susceptible to oxidation, which can lead to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods?
A: Purification of this compound can be challenging due to the presence of polar functional groups and potential impurities with similar properties.
| Purification Step | Detailed Protocol |
| Neutralization and Extraction | After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate or sodium carbonate solution) until the pH is neutral or slightly basic. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine and dry it over an anhydrous salt like sodium sulfate. |
| Column Chromatography | If the crude product contains significant impurities, column chromatography on silica gel is an effective purification method. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) can be used to elute the product. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis. |
| Recrystallization | For further purification, recrystallization can be employed. Suitable solvent systems may include ethanol/water, isopropanol/hexane, or ethyl acetate/hexane. The choice of solvent will depend on the solubility of the product and impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask, add 5,6-diaminonicotinic acid.
-
Add a large excess of isopropanol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the neutralization and purification steps as described in the troubleshooting guide.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Isopropyl 5,6-diaminonicotinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and derivatization of Isopropyl 5,6-diaminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct route is the Fischer-Speier esterification of 5,6-diaminonicotinic acid with isopropanol, typically catalyzed by a strong acid.[1][2][3] To drive the reaction towards the product, it is recommended to use a large excess of isopropanol and remove water as it forms, for example, by azeotropic distillation.[1][3]
Q2: What are the key reactive sites on the this compound molecule?
A2: The molecule has three main reactive sites:
-
The ortho-diamine (positions 5 and 6): These amino groups are nucleophilic and can readily react with various electrophiles, making them ideal for the synthesis of fused heterocyclic systems like imidazopyridines.
-
The pyridine ring: The electron-donating amino groups activate the ring towards electrophilic substitution.
-
The isopropyl ester: This group can be hydrolyzed back to the carboxylic acid or undergo transesterification.
Q3: How can I synthesize imidazo[4,5-b]pyridine derivatives from this compound?
A3: Imidazo[4,5-b]pyridines can be synthesized through a cyclocondensation reaction of this compound with aldehydes, followed by an oxidative cyclization. The reaction generally proceeds through the formation of a Schiff base, followed by an intramolecular nucleophilic attack and subsequent oxidation to form the aromatic imidazo[4,5-b]pyridine ring system.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound via Fischer Esterification
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction.[1][2] To shift the equilibrium towards the product, use a large excess of isopropanol (can be used as the solvent) and remove the water byproduct using a Dean-Stark apparatus or molecular sieves.[1][3] |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carboxylic acid, making it more electrophilic.[1][3] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice. |
| Reaction Time Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC). Fischer esterifications can be slow, sometimes requiring several hours to reach completion.[1] |
| Impure Starting Materials | Ensure the 5,6-diaminonicotinic acid and isopropanol are of high purity and dry. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Recommended Solution |
| Residual Acid Catalyst | After the reaction, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution, during the work-up. |
| Polarity of the Compound | The two amino groups make the compound relatively polar. Column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. |
| Co-elution of Starting Material | If the starting carboxylic acid is present, it can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will be soluble in the aqueous layer. |
| Product is an Oil | If the product does not crystallize, try triturating with a non-polar solvent like hexane or pentane to induce crystallization. |
Problem 3: Low Yield in the Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Potential Cause | Recommended Solution |
| Inefficient Cyclization | The choice of aldehyde and reaction conditions is crucial. Some reactions may benefit from the addition of an oxidizing agent, like p-benzoquinone, to facilitate the final aromatization step. |
| Side Reactions | The amino groups can undergo other reactions. Protect the amino groups if necessary, although this adds extra steps to the synthesis. |
| Suboptimal Reaction Conditions | Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrate. |
| Decomposition of Reactants or Products | Some diaminopyridines and their derivatives can be sensitive to air and light. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 5,6-diaminonicotinic acid (1 equivalent).
-
Add a large excess of isopropanol (e.g., 20-30 equivalents), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Imidazo[4,5-b]pyridine Derivative
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired aldehyde (1-1.2 equivalents).
-
If required, add an oxidizing agent (e.g., p-benzoquinone, 1 equivalent).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following tables provide representative data on how reaction parameters can influence the yield of the target compounds.
Table 1: Optimization of this compound Synthesis
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1) | Isopropanol | 82 (Reflux) | 6 | 75 |
| 2 | H₂SO₄ (0.2) | Isopropanol | 82 (Reflux) | 6 | 85 |
| 3 | p-TsOH (0.1) | Isopropanol | 82 (Reflux) | 8 | 78 |
| 4 | H₂SO₄ (0.2) | Toluene | 110 (Reflux) | 6 | 65 |
| 5 | H₂SO₄ (0.2) | Isopropanol | 60 | 12 | 60 |
Table 2: Optimization of Imidazo[4,5-b]pyridine Derivative Synthesis
| Entry | Aldehyde | Solvent | Oxidant | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | None | 78 (Reflux) | 55 |
| 2 | Benzaldehyde | Ethanol | p-Benzoquinone | 78 (Reflux) | 82 |
| 3 | 4-Nitrobenzaldehyde | Acetic Acid | None | 118 (Reflux) | 75 |
| 4 | Benzaldehyde | DMF | Air | 100 | 65 |
| 5 | 4-Methoxybenzaldehyde | Ethanol | p-Benzoquinone | 78 (Reflux) | 88 |
Visualizations
Caption: General workflow for the synthesis of this compound and its subsequent derivatization to an Imidazo[4,5-b]pyridine.
Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound derivatives.
References
Technical Support Center: Isopropyl 5,6-diaminonicotinate Purification
Welcome to the technical support center for the purification of Isopropyl 5,6-diaminonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
The primary challenges in purifying this compound stem from its chemical nature. The presence of two amino groups on the pyridine ring makes the molecule susceptible to oxidation and degradation under certain conditions. Potential issues include the presence of colored impurities due to oxidation, residual starting materials from an incomplete synthesis, and the formation of side products during the esterification reaction.
Q2: What are the most common impurities found in crude this compound?
Common impurities can be categorized as follows:
-
Starting Materials: Unreacted 5,6-diaminonicotinic acid and residual isopropanol.
-
Reaction Byproducts: Potential side products from the esterification reaction, such as di-isopropyl ether formed from the acid-catalyzed reaction of isopropanol.
-
Degradation Products: Oxidized species of the diaminopyridine ring, which can be highly colored. This can occur if the reaction or purification is exposed to air for extended periods, especially at elevated temperatures.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (containing a buffer like ammonium acetate), is effective for separating the main compound from its impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this can help in identifying the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Colored Impurities (Yellow/Brown Tinge) | Oxidation of the diamino groups on the pyridine ring. | - Minimize exposure to air and light during purification. - Use degassed solvents. - Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon). - A charcoal treatment of the crude product solution can sometimes remove colored impurities. |
| Incomplete Crystallization/Oily Product | Presence of residual solvent (isopropanol) or other low-melting impurities. | - Ensure the crude product is thoroughly dried under vacuum to remove residual solvents. - Try different solvent systems for recrystallization. A solvent in which the product is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. An anti-solvent can also be added to induce precipitation. |
| Low Purity After Recrystallization | Co-precipitation of impurities with the product. | - Perform a second recrystallization. - If impurities have similar solubility, consider column chromatography for purification. |
| Broad Peaks or Tailing in HPLC Analysis | Interaction of the basic amino groups with residual silanols on the HPLC column. | - Use a mobile phase with a buffer (e.g., ammonium acetate or formate) to control the pH. - Employ an end-capped HPLC column. |
| Presence of Starting Material (5,6-diaminonicotinic acid) in the Final Product | Incomplete esterification reaction. | - Drive the Fischer esterification equilibrium towards the product by using an excess of isopropanol and removing water as it is formed. - The acidic starting material can often be removed by a mild aqueous basic wash of the crude product dissolved in an organic solvent, though care must be taken to avoid hydrolysis of the ester. |
Quantitative Data Summary
The following table provides hypothetical data on the purity of this compound after different purification methods. This data is for illustrative purposes to guide researchers in selecting an appropriate purification strategy.
| Purification Method | Purity (%) by HPLC | Yield (%) | Color |
| Single Recrystallization (Ethanol/Water) | 95.2 | 85 | Off-white |
| Double Recrystallization (Ethanol/Water) | 98.5 | 70 | White |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | >99.0 | 65 | White |
| Charcoal Treatment followed by Recrystallization | 97.8 | 80 | White |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 15-20 minutes.
-
Hot Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).
-
Packing: Pack a chromatography column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Diagram 1: General Purification Workflow
Stability issues of Isopropyl 5,6-diaminonicotinate under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isopropyl 5,6-diaminonicotinate. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to two primary degradation pathways due to its chemical structure:
-
Hydrolysis of the ester group: The isopropyl ester can be hydrolyzed to 5,6-diaminonicotinic acid and isopropanol. This reaction can be catalyzed by acidic or basic conditions.[1][2][3][4]
-
Oxidation of the aromatic diamine: The 5,6-diamino groups on the pyridine ring are prone to oxidation, which can lead to the formation of colored impurities and potentially alter the compound's biological activity.[5][6] This can be accelerated by exposure to air, light, and certain metal ions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to keep it in a tightly sealed container to protect it from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: My solution of this compound has turned yellow/brown. What could be the cause?
A3: The development of a yellow or brown color is a common indicator of the oxidation of the aromatic diamine moiety.[5] This can be triggered by exposure to air (oxygen) or light. Ensure that your solvents are de-gassed and that the solution is protected from light during storage and handling.
Q4: I am observing a new peak in my HPLC analysis of an aged sample. What could it be?
A4: A new peak could correspond to a degradation product. The most likely candidates are:
-
5,6-diaminonicotinic acid: The product of ester hydrolysis. This will be more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.
-
Oxidation products: These can be numerous and may appear as multiple small peaks.
To confirm the identity of the new peak, techniques such as LC-MS can be employed to determine its mass.
Troubleshooting Guides
Issue 1: Sample Discoloration
-
Symptom: The solid compound or its solution changes color over time, typically to yellow, brown, or dark purple.
-
Potential Cause: Oxidation of the 5,6-diamino groups.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored under an inert atmosphere and protected from light.
-
Solvent Quality: Use high-purity, de-gassed solvents for preparing solutions. Solvents should be free of peroxides and metal impurities.
-
Handling: Minimize the exposure of the compound and its solutions to ambient air. Prepare solutions fresh whenever possible.
-
Antioxidants: For solution-based assays, consider the addition of a small amount of an antioxidant, if compatible with your experimental setup.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Variability in assay results or loss of compound activity over time.
-
Potential Cause: Degradation of the compound due to hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of the stock material and working solutions using a suitable analytical method like HPLC.
-
pH of Solutions: Be mindful of the pH of your buffers and solutions. Avoid strongly acidic or basic conditions to minimize ester hydrolysis.[3][7]
-
Temperature: Avoid prolonged exposure of solutions to elevated temperatures.
-
Fresh Preparations: Prepare solutions fresh before each experiment from a properly stored solid stock.
-
Experimental Protocols
Stability Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
Table 1: HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and any less polar impurities, then return to initial conditions. A typical gradient might be 5-95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm). |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of the molecule under stress conditions.[8][9]
Table 2: Forced Degradation Conditions
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose the solid compound to 80 °C for 48 hours. |
| Photostability | Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
After exposure to each condition, samples should be analyzed by the stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General workflow for stability testing.
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of aromatic amines | PDF [slideshare.net]
- 6. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - ProQuest [proquest.com]
- 8. fdaghana.gov.gh [fdaghana.gov.gh]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
How to avoid the formation of impurities in Isopropyl 5,6-diaminonicotinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Isopropyl 5,6-diaminonicotinate, with a focus on minimizing impurity formation.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete reaction: The reaction may not have gone to completion. | - Route 1 (Esterification): Increase reaction time, consider using a more efficient acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), or use a large excess of isopropanol to shift the equilibrium. Consider using a Dean-Stark apparatus to remove water. - Route 2 (Reduction): Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Increase hydrogen pressure or reaction time. |
| Product degradation: The product or intermediates may be unstable under the reaction conditions. | - Monitor the reaction temperature closely; avoid excessive heat. - Use milder reaction conditions where possible. For example, in the esterification, using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can allow for lower reaction temperatures. | |
| Presence of Multiple Impurities in NMR/LC-MS | Side reactions: Undesired reactions may be occurring alongside the main reaction. | - Route 1 (Esterification): Protect the amino groups before esterification if they are interfering with the reaction. However, this adds extra steps to the synthesis. - Route 2 (Reduction): Optimize the reduction conditions. Incomplete reduction can lead to nitroso or hydroxylamino intermediates. Over-reduction is less common but possible. The choice of reducing agent and solvent can significantly impact the impurity profile. |
| Contaminated starting materials: Impurities in the starting materials will be carried through the synthesis. | - Verify the purity of all starting materials (5,6-diaminonicotinic acid, isopropanol, isopropyl 6-amino-5-nitronicotinate, etc.) before use. | |
| Product is Difficult to Purify | Co-eluting impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. | - Adjust the mobile phase composition or change the stationary phase in your chromatography setup. - Consider recrystallization from a different solvent system. - Derivatization of the product or impurities to alter their polarity for easier separation may be an option in some cases. |
| Brown or Dark-Colored Product | Formation of colored byproducts: Azo compounds or other polymeric materials can form, especially during the reduction of nitro groups. | - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained during the reduction step to prevent oxidation. - Purify the crude product using activated carbon to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The impurities depend on the synthetic route.
-
Via Esterification of 5,6-diaminonicotinic acid: The most common impurity is the unreacted starting material due to the equilibrium nature of the Fischer esterification. Side products from the reaction of the amino groups at high temperatures are also possible.
-
Via Reduction of Isopropyl 6-amino-5-nitronicotinate: Incomplete reduction can lead to the formation of nitroso and hydroxylamino intermediates. Another potential class of impurities is azo- and azoxy-pyridines, which can form from side reactions of the nitroso and hydroxylamino intermediates.
Q2: How can I minimize the formation of the unreacted starting material in the Fischer esterification route?
A2: To drive the equilibrium towards the product, you can:
-
Use a large excess of isopropanol.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Use a stronger acid catalyst, but be mindful of potential side reactions with the amino groups.
Q3: What are the optimal conditions for the reduction of the nitro group in Route 2?
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate is a common and effective method. It is crucial to ensure the catalyst is active and the reaction is run under a hydrogen atmosphere until the starting material is fully consumed (monitored by TLC or LC-MS).
Q4: My final product is always slightly colored, even after column chromatography. What can I do?
A4: A persistent color may be due to trace amounts of highly colored impurities, such as azo compounds. You can try treating a solution of your product with a small amount of activated carbon and then filtering it through celite. Recrystallization from a suitable solvent system can also help to remove colored impurities.
Q5: Is it necessary to protect the amino groups before esterification?
A5: While not always necessary, protecting the amino groups (e.g., as Boc or Cbz derivatives) can prevent potential side reactions and may lead to a cleaner product. However, this will add two steps to your synthesis (protection and deprotection), which may lower the overall yield. The decision to use a protecting group strategy depends on the specific challenges you are facing with impurity formation.
Data Presentation
Table 1: Illustrative Reaction Conditions and Purity of this compound
| Synthetic Route | Key Reaction Parameters | Typical Yield (%) | Purity by HPLC (%) | Major Impurity (%) |
| Route 1: Esterification | Isopropanol (10 eq.), H₂SO₄ (cat.), 80°C, 12h | 60-70 | ~95 | Unreacted 5,6-diaminonicotinic acid (~3%) |
| Route 1: Esterification | Isopropanol (5 eq.), DCC (1.2 eq.), DMAP (0.1 eq.), CH₂Cl₂, RT, 24h | 75-85 | >98 | Dicyclohexylurea (~1%) |
| Route 2: Reduction | Isopropyl 6-amino-5-nitronicotinate, H₂ (1 atm), 10% Pd/C, EtOH, RT, 6h | 85-95 | >99 | Incomplete reduction products (<0.5%) |
Note: The data in this table is illustrative and based on typical results for similar reactions. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Representative Protocol for Route 1: Fischer Esterification of 5,6-diaminonicotinic acid
-
To a solution of 5,6-diaminonicotinic acid (1.0 g, 6.53 mmol) in isopropanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add concentrated sulfuric acid (0.1 mL) dropwise.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Representative Protocol for Route 2: Reduction of Isopropyl 6-amino-5-nitronicotinate
-
In a hydrogenation flask, dissolve isopropyl 6-amino-5-nitronicotinate (1.0 g, 4.44 mmol) in ethanol (25 mL).
-
Carefully add 10% palladium on carbon (100 mg, 10 wt%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. Further purification by recrystallization or column chromatography may be performed if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Potential impurity formation in the esterification route.
Caption: Potential impurity formation in the reduction route.
Caption: A logical workflow for troubleshooting synthesis issues.
Troubleshooting guide for the synthesis of Isopropyl 6-amino-5-(2,5-dichlorobenzamido)-4-(trifluoromethyl)nicotinate
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 6-amino-5-(2,5-dichlorobenzamido)-4-(trifluoromethyl)nicotinate. It includes a proposed synthetic pathway, detailed experimental protocols, and a troubleshooting section in a question-and-answer format to address common challenges.
Proposed Synthetic Pathway
Due to the absence of a specifically published synthesis route for Isopropyl 6-amino-5-(2,5-dichlorobenzamido)-4-(trifluoromethyl)nicotinate, a plausible multi-step synthesis is proposed based on established organic chemistry principles. The pathway involves the initial formation of a key aminonicotinate intermediate, followed by functional group manipulations to introduce the desired substituents, and a final amidation step.
Caption: Proposed multi-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses potential issues that may arise during the synthesis, providing likely causes and recommended solutions.
Step 1: Esterification of 6-Amino-4-(trifluoromethyl)nicotinic acid
Q1: Why is the yield of Isopropyl 6-amino-4-(trifluoromethyl)nicotinate low?
A1: Low yields in Fischer esterification can be attributed to several factors. The reaction is an equilibrium process, and the presence of water can drive it backward.
-
Potential Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Presence of water in the reagents or solvent.
-
Loss of product during workup and purification.
-
Decomposition of the starting material under harsh acidic conditions.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry isopropanol and glassware.
-
Shift Equilibrium: Use a large excess of isopropanol to drive the reaction forward. Alternatively, remove water as it forms using a Dean-Stark apparatus.
-
Optimize Catalyst: Ensure an appropriate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting material is consumed.
-
Alternative Methods: Consider converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with isopropanol.
-
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Solvent | Isopropanol | Use a large excess (e.g., 10-20 equivalents or as solvent) |
| Catalyst | Conc. H₂SO₄ (catalytic) | Increase catalyst loading slightly; consider using TsOH |
| Temperature | Reflux | Ensure consistent and vigorous reflux |
| Reaction Time | 12-24 hours | Monitor by TLC; extend time if starting material persists |
Step 2: Nitration of Isopropyl 6-amino-4-(trifluoromethyl)nicotinate
Q2: My TLC plate shows multiple spots after the nitration reaction. What are they and how can I improve selectivity?
A2: The formation of multiple products during nitration is a common issue, often arising from over-nitration, side reactions, or nitration at incorrect positions.
-
Potential Causes:
-
Over-nitration: Introduction of more than one nitro group.
-
Isomer Formation: Nitration at other positions on the pyridine ring, although the 5-position is electronically favored.
-
Degradation: The strongly acidic and oxidizing conditions can lead to decomposition of the starting material or product.
-
-
Troubleshooting Steps:
-
Control Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions and control the reaction rate. Add the nitrating agent dropwise.
-
Stoichiometry: Use a carefully measured amount of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Caption: Troubleshooting workflow for improving nitration selectivity.
Step 3: Reduction of the 5-Nitro Group
Q3: The reduction of the nitro group is incomplete or very slow. What can I do?
A3: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or unfavorable reaction conditions.
-
Potential Causes:
-
Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds) can poison the catalyst (e.g., Pd/C).
-
Inactive Catalyst: The catalyst may be old or of poor quality.
-
Insufficient Hydrogen: In catalytic hydrogenation, inadequate hydrogen pressure or poor mixing can limit the reaction rate.
-
Alternative Reductions: For chemical reductions (e.g., SnCl₂), the stoichiometry might be incorrect.
-
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure the nitro-intermediate is pure before reduction.
-
Use Fresh Catalyst: For catalytic hydrogenation, use fresh, high-quality catalyst.
-
Optimize Hydrogenation Conditions: Increase hydrogen pressure, improve agitation, and ensure the solvent is appropriate (e.g., methanol, ethanol, ethyl acetate).
-
Consider Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using reducing agents like tin(II) chloride (SnCl₂) in HCl/ethanol or iron powder in acetic acid.
-
| Reducing Agent | Typical Solvent | Advantages | Potential Issues |
| H₂, Pd/C | Methanol, Ethanol | Clean reaction, easy workup | Catalyst poisoning, requires specialized equipment |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Tolerant of many functional groups | Stoichiometric, workup can be complex (tin salts) |
| Fe/CH₃COOH | Acetic Acid, Ethanol | Inexpensive, effective | Acidic conditions, workup involves filtration |
Step 4: Amidation of Isopropyl 5,6-diamino-4-(trifluoromethyl)nicotinate
Q4: I am observing a significant amount of a di-acylated byproduct where both the 5- and 6-amino groups have reacted. How can I improve the selectivity for the 5-amino group?
A4: The 6-amino group is generally more nucleophilic than the 5-amino group in this system, making selective acylation challenging. However, steric hindrance around the 6-amino group can be exploited.
-
Potential Causes:
-
High Reactivity of Acyl Chloride: 2,5-Dichlorobenzoyl chloride is highly reactive and can react with both amino groups.
-
Excess Acyl Chloride: Using more than one equivalent of the acyl chloride will lead to di-acylation.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the di-acylated product.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of 2,5-dichlorobenzoyl chloride. Add the acyl chloride slowly to the reaction mixture.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl byproduct without promoting side reactions.
-
Purification: If a small amount of di-acylated product is unavoidable, it will need to be separated by column chromatography.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Isopropyl 6-amino-4-(trifluoromethyl)nicotinate (Esterification)
-
Suspend 6-amino-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous isopropanol (10-20 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Isopropyl 6-amino-5-(2,5-dichlorobenzamido)-4-(trifluoromethyl)nicotinate (Amidation)
-
Dissolve Isopropyl 5,6-diamino-4-(trifluoromethyl)nicotinate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-dichlorobenzoyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Alternative catalysts for the synthesis of Isopropyl 5,6-diaminonicotinate
Technical Support Center: Synthesis of Isopropyl 5,6-diaminonicotinate
This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, with a special focus on the use of alternative catalysts to traditional palladium-based systems. The synthesis of diaminonicotinates can be challenging, and this resource is intended for researchers, scientists, and drug development professionals to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems for synthesizing 5,6-diaminonicotinate esters?
The synthesis of 5,6-diaminonicotinate esters, such as the isopropyl variant, typically involves a C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination. The traditional and most robust catalyst system is palladium-based, often using a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex with a specialized phosphine ligand. However, due to the cost and toxicity of palladium, copper-based catalyst systems, reminiscent of the Ullmann condensation, have emerged as viable alternatives.[1][2]
Q2: Why should I consider an alternative catalyst to palladium?
There are several reasons to explore alternative catalysts:
-
Cost: Palladium is a precious metal, and its price can be a significant factor in large-scale synthesis. Copper is substantially more abundant and less expensive.[2]
-
Toxicity: Palladium has higher toxicity concerns, and stringent regulations are in place to limit its residue in final pharmaceutical products.
-
Reactivity: In some specific cases, copper catalysts may offer different selectivity or reactivity profiles, particularly with certain functional groups.
Q3: What are the main challenges when using copper catalysts for amination of (hetero)aryl halides?
While promising, copper-catalyzed aminations come with their own set of challenges. Oxidative addition of the aryl halide to the copper center is often rate-limiting and more difficult than with palladium, especially for less reactive aryl chlorides and bromides.[2] This can necessitate higher reaction temperatures, stronger bases, or more specialized ligands to achieve good yields. Catalyst deactivation is another common issue that can be mitigated by using sterically hindered ligands.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause A: Inactive Catalyst (Palladium-Based)
-
Symptoms: The reaction fails to proceed, and starting materials are recovered unchanged. The palladium source (e.g., Pd(OAc)₂) may not have been successfully reduced to the active Pd(0) species.
-
Solutions:
-
Use a Precatalyst: Employ a commercially available Pd(0) precatalyst which does not require an in-situ reduction step.
-
Ensure Inert Atmosphere: Organometallic reactions, particularly those involving phosphine ligands and Pd(0), are sensitive to oxygen.[3] Ensure your solvent is thoroughly degassed and the reaction is run under a strict argon or nitrogen atmosphere.
-
Check Ligand Integrity: Phosphine ligands can be prone to oxidation. Use fresh, high-purity ligands.
-
Possible Cause B: Inactive Catalyst (Copper-Based)
-
Symptoms: Similar to palladium, the reaction stalls with unreacted starting material. This is often due to the difficulty of oxidative addition with aryl chlorides or bromides.[2]
-
Solutions:
-
Switch Precursor: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide precursor if possible.
-
Ligand Choice: The choice of ligand is critical. For copper-catalyzed aminations, N,N'-diaryl diamine or oxalamide-based ligands have been shown to increase the electron density on the copper center, facilitating oxidative addition.[2]
-
Increase Temperature: Copper systems often require higher temperatures (e.g., 110-130 °C) compared to some palladium systems.
-
Possible Cause C: Inappropriate Base or Solvent
-
Symptoms: The reaction is sluggish or incomplete.
-
Solutions:
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common in Buchwald-Hartwig reactions.[4] However, some functional groups may be sensitive to these bases.[5] For copper systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. A screen of different bases may be necessary.
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are standard.[4][6] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the reaction by coordinating to the metal center.[4]
-
Problem 2: Formation of Side Products / Low Selectivity
Possible Cause A: Dehalogenation of Starting Material
-
Symptoms: Mass spectrometry or NMR of the crude product shows the presence of the aryl halide starting material without the halogen.
-
Solutions:
-
Lower Temperature: This side reaction can sometimes be minimized by running the reaction at a lower temperature for a longer duration.
-
Optimize Ligand/Metal Ratio: An incorrect ratio can lead to undesired catalytic pathways. Re-optimize the catalyst loading and ligand-to-metal ratio.
-
Possible Cause B: Competing Reactions (e.g., Polymerization)
-
Symptoms: A significant amount of insoluble, high molecular weight material is formed. This can be an issue if the nucleophile or electrophile has multiple reactive sites.
-
Solutions:
-
Protecting Groups: If your amine or aryl halide has other reactive functional groups (like a free NH group on a pyrazole), they may need to be protected before the coupling reaction.[7]
-
Slow Addition: Adding one of the coupling partners slowly via a syringe pump can sometimes minimize polymerization by keeping its concentration low.
-
Data and Protocols
Comparative Catalyst Performance
The following table summarizes typical conditions and outcomes for palladium- and copper-catalyzed amination of heteroaryl halides, which are analogous to the synthesis of this compound.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Palladium | Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ | Dioxane | 100 | 12-24 | 75-95 | General Buchwald-Hartwig Conditions |
| Copper | CuI (10%) | L-proline (20%) | K₂CO₃ | DMSO | 110 | 24 | 60-75 | [8] |
| Copper | CuI (5%) | Diamine Ligand (6%) | K₃PO₄ | Toluene | 110 | 24 | 80-90 | [2] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol).
-
Add 5 mL of degassed anhydrous solvent (e.g., dioxane) via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Amination
-
To an oven-dried reaction vial, add CuI (0.1 mmol), the ligand (e.g., L-proline, 0.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add 3 mL of solvent (e.g., DMSO).
-
Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 110 °C).[8]
-
Stir vigorously for the specified time (e.g., 24 hours).
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Visual Guides
Experimental Workflow
This diagram outlines the general steps involved in setting up a C-N cross-coupling reaction for the synthesis of this compound.
Caption: General workflow for a C-N cross-coupling experiment.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path for diagnosing the cause of low product yield in a cross-coupling reaction.
Caption: A troubleshooting flowchart for low-yield C-N coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Reducing reaction time for the synthesis of Isopropyl 5,6-diaminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the reaction time and overcoming common challenges in the synthesis of Isopropyl 5,6-diaminonicotinate.
Experimental Protocols
The synthesis of this compound can be approached via two main routes:
Route A: Esterification of 5,6-diaminonicotinic acid. This is the most direct method, involving the reaction of 5,6-diaminonicotinic acid with isopropanol in the presence of an acid catalyst.
Route B: Reduction of an isopropyl 5-nitro-6-aminonicotinate precursor. This method involves the synthesis of the nitro-substituted precursor followed by a reduction step to yield the final product.
Below are detailed experimental protocols for key reaction steps.
Protocol 1: Fischer Esterification of 5,6-diaminonicotinic acid
This protocol outlines the acid-catalyzed esterification of 5,6-diaminonicotinic acid with isopropanol.
Materials:
-
5,6-diaminonicotinic acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a stirred solution of 5,6-diaminonicotinic acid in a large excess of anhydrous isopropanol, slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%). Alternatively, for a more reactive approach, thionyl chloride (1.1-1.5 equivalents) can be added dropwise at 0°C.
-
Heat the reaction mixture to reflux (the boiling point of isopropanol, approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of Isopropyl 6-amino-5-nitronicotinate
This protocol is adapted from the synthesis of methyl 5,6-diaminonicotinate and describes the reduction of the nitro group.[2]
Materials:
-
Isopropyl 6-amino-5-nitronicotinate
-
Methanol or Ethanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve Isopropyl 6-amino-5-nitronicotinate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 5% Palladium on Carbon catalyst to the solution (typically 10% by weight of the starting material).
-
Connect the flask to a hydrogen gas source and purge the system to replace the air with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care while wet.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization, for example, from ethanol.[2]
Data Presentation
Table 1: Comparison of Reaction Parameters for Nicotinic Acid Esterification.
| Parameter | Method 1: Fischer Esterification | Method 2: Thionyl Chloride |
| Reagent | Concentrated H₂SO₄ | Thionyl Chloride (SOCl₂) |
| Stoichiometry | Catalytic amount | 1.1 - 1.5 equivalents |
| Temperature | Reflux (approx. 82°C) | 0°C to Reflux |
| Reaction Time | Several hours (e.g., 4-6 hours)[1] | Potentially shorter |
| Notes | Equilibrium reaction, requires excess alcohol. | Generates HCl and SO₂ as byproducts. |
Troubleshooting Guides and FAQs
Issue 1: Slow or Incomplete Esterification Reaction
Q1: My Fischer esterification of 5,6-diaminonicotinic acid is very slow or seems to have stalled. How can I increase the reaction rate?
A1: The Fischer esterification is an equilibrium-controlled reaction.[3] To drive the reaction towards the product and increase the rate, you can:
-
Increase the amount of isopropanol: Using a large excess of isopropanol will shift the equilibrium towards the formation of the ester.[3]
-
Remove water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus during reflux.[3]
-
Increase catalyst loading: A higher concentration of the acid catalyst (e.g., H₂SO₄) can accelerate the reaction. However, excessive amounts can lead to side reactions and complicate the work-up.
-
Switch to a more reactive reagent: Using thionyl chloride (SOCl₂) to convert the carboxylic acid to the more reactive acyl chloride intermediate can significantly reduce the reaction time.[1][4]
Q2: I am using thionyl chloride for the esterification, but the reaction is still not going to completion. What could be the issue?
A2:
-
Purity of reagents: Ensure that your 5,6-diaminonicotinic acid and isopropanol are sufficiently pure and, importantly, that the isopropanol is anhydrous. Any moisture will react with the thionyl chloride and reduce its effectiveness.
-
Temperature control: The initial addition of thionyl chloride should ideally be done at a low temperature (e.g., 0°C) to control the exothermic reaction. Subsequently, gentle heating to reflux is often required to drive the reaction to completion.[1]
-
Insufficient thionyl chloride: Ensure you are using a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents) to account for any potential side reactions or impurities.
Issue 2: Low Yield of the Desired Product
Q3: After work-up, the yield of my this compound is lower than expected. What are the potential causes?
A3:
-
Incomplete reaction: As discussed in Issue 1, ensure the reaction has gone to completion by monitoring with TLC.
-
Losses during work-up: The amino groups on the product can be protonated in acidic conditions, increasing its water solubility. During the neutralization and extraction steps, ensure the pH is sufficiently basic to deprotonate the amino groups and maximize partitioning into the organic layer.
-
Side reactions: The amino groups are nucleophilic and could potentially react with the activated carboxylic acid intermediate, leading to polymerization or other side products, especially at high temperatures. Careful control of the reaction temperature is crucial.
-
Hydrolysis during work-up: During the neutralization step with aqueous bicarbonate, localized high temperatures or prolonged exposure can lead to hydrolysis of the ester product back to the carboxylic acid.[5] Performing the neutralization at a lower temperature (e.g., in an ice bath) can mitigate this.[5]
Issue 3: Difficulty in Product Purification
Q4: I am having trouble purifying my this compound. What are some common impurities and how can I remove them?
A4:
-
Unreacted 5,6-diaminonicotinic acid: If the esterification is incomplete, the starting material may co-purify with the product. The starting acid is significantly more polar than the ester. A well-optimized column chromatography protocol (e.g., silica gel with a gradient of ethyl acetate in hexanes) should effectively separate the two.
-
Polymeric byproducts: As mentioned, side reactions involving the amino groups can lead to higher molecular weight impurities. These are typically much more polar and will remain at the baseline on a TLC plate. Column chromatography is the most effective way to remove these.
-
Salts from work-up: Ensure that the product is thoroughly washed to remove any inorganic salts (e.g., sodium sulfate) that may have been formed during the neutralization step.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for a slow esterification reaction.
References
- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Analysis of Isopropyl 5,6-diaminonicotinate and its Analogs: A Comparative Guide
This guide provides a comparative spectroscopic analysis of Isopropyl 5,6-diaminonicotinate and its structurally related analogs, Methyl 5,6-diaminonicotinate and Ethyl 5,6-diaminonicotinate. The validation of these structures is crucial for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. This document outlines the key spectroscopic data and the experimental protocols utilized for their determination.
Data Presentation: A Comparative Spectroscopic Overview
| Compound | Spectroscopic Data | Notes |
| This compound | ¹H NMR (Predicted): - H-2 (Pyridine): ~8.0-8.2 ppm (s)- H-4 (Pyridine): ~7.0-7.2 ppm (s)- -NH₂ (C-5 & C-6): ~4.5-6.0 ppm (br s)- -CH- (Isopropyl): ~4.9-5.1 ppm (sept, J ≈ 6.3 Hz)- -CH₃ (Isopropyl): ~1.2-1.4 ppm (d, J ≈ 6.3 Hz)¹³C NMR (Predicted): - C-2 (Pyridine): ~145-150 ppm- C-3 (Pyridine): ~110-115 ppm- C-4 (Pyridine): ~135-140 ppm- C-5 (Pyridine): ~120-125 ppm- C-6 (Pyridine): ~150-155 ppm- C=O (Ester): ~165-170 ppm- -CH- (Isopropyl): ~65-70 ppm- -CH₃ (Isopropyl): ~20-25 ppmMass Spectrometry (Calculated): - Molecular Weight: 195.22 g/mol [1] | Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. The broad signals for the amino protons are due to exchange and quadrupole effects.[2] |
| Methyl 5,6-diaminonicotinate | ¹H NMR (DMSO-d₆): - H-2 (Pyridine): ~7.8 ppm (s)- H-4 (Pyridine): ~7.1 ppm (s)- -NH₂ (C-5 & C-6): (br s)- -OCH₃ (Methyl Ester): ~3.7 ppm (s)¹³C NMR (DMSO-d₆): - C-2 (Pyridine): ~148 ppm- C-3 (Pyridine): ~112 ppm- C-4 (Pyridine): ~138 ppm- C-5 (Pyridine): ~122 ppm- C-6 (Pyridine): ~152 ppm- C=O (Ester): ~166 ppm- -OCH₃ (Methyl Ester): ~51 ppmMass Spectrometry (EI): - Molecular Ion (M⁺): m/z 167 | Synthesis of this compound has been reported to yield yellow needle-like crystals with a melting point of 154°-155° C.[3] Spectroscopic data is based on typical values for similar structures. |
| Ethyl 5,6-diaminonicotinate | ¹H NMR (CDCl₃): - H-2 (Pyridine): ~7.9 ppm (s)- H-4 (Pyridine): ~7.0 ppm (s)- -NH₂ (C-5 & C-6): (br s)- -OCH₂CH₃ (Ethyl Ester): ~4.2 ppm (q, J ≈ 7.1 Hz)- -OCH₂CH₃ (Ethyl Ester): ~1.3 ppm (t, J ≈ 7.1 Hz)¹³C NMR (CDCl₃): - C-2 (Pyridine): ~147 ppm- C-3 (Pyridine): ~113 ppm- C-4 (Pyridine): ~137 ppm- C-5 (Pyridine): ~123 ppm- C-6 (Pyridine): ~151 ppm- C=O (Ester): ~165 ppm- -OCH₂CH₃ (Ethyl Ester): ~61 ppm- -OCH₂CH₃ (Ethyl Ester): ~14 ppmMass Spectrometry (EI): - Molecular Ion (M⁺): m/z 181 | The presence of the ethyl group is clearly indicated by the characteristic quartet and triplet signals in the ¹H NMR spectrum. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the analysis of these diaminonicotinate esters are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The choice of solvent depends on the solubility of the compound. For diaminopyridine derivatives, DMSO-d₆ is often a suitable choice due to its ability to dissolve polar compounds and to slow down the exchange of amine protons, sometimes allowing for their observation as distinct signals.
-
The sample is gently agitated to ensure complete dissolution and homogeneity.
2. ¹H NMR Spectroscopy:
-
¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
A standard pulse sequence is used to acquire the spectrum.
-
The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Key parameters to be analyzed include chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) in Hertz (Hz).
3. ¹³C NMR Spectroscopy:
-
¹³C NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher.
-
Proton-decoupled spectra are usually recorded to simplify the spectrum to a series of singlets, with each signal representing a unique carbon atom.
-
The chemical shifts are reported in ppm relative to the solvent peak or TMS.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For volatile and thermally stable compounds like the diaminonicotinate esters, direct insertion or gas chromatography (GC) is a common method for sample introduction.
-
A small amount of the sample is introduced into the ion source of the mass spectrometer.
2. Ionization:
-
Electron Ionization (EI) is a standard technique for the analysis of such organic molecules.
-
In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
3. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.
-
The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and the structural relationship between the analyzed compounds.
Caption: Workflow for the spectroscopic analysis and structural validation of a chemical compound.
Caption: Structural relationship of the compared diaminonicotinate esters.
References
A Comparative Guide to the Synthetic Routes of Isopropyl 5,6-diaminonicotinate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Isopropyl 5,6-diaminonicotinate is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in chemical synthesis.
Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are outlined below: a direct, one-step esterification and a multi-step approach involving the reduction of a nitro-intermediate.
| Parameter | Route 1a: Acid-Catalyzed Esterification | Route 1b: Lipase-Catalyzed Esterification | Route 2: Multi-Step Synthesis (Esterification followed by Reduction) |
| Starting Materials | 5,6-Diaminonicotinic acid, Isopropanol, Sulfuric acid | 5,6-Diaminonicotinic acid, Isopropanol, Immobilized Lipase | 6-Amino-5-nitronicotinic acid, Isopropanol, Sulfuric acid, Palladium on Carbon, Hydrogen gas |
| Number of Steps | 1 | 1 | 2 |
| Reported Yield | Moderate to High (Typically 60-80%, dependent on equilibrium) | High (81.6–88.5%)[1] | Potentially High (Yields for analogous methyl ester reduction are ~80-90%) |
| Reaction Conditions | Reflux temperature, acidic | Mild (e.g., 40-60°C), neutral pH | Step 1: Reflux, acidic; Step 2: Room temperature and pressure, neutral |
| Key Advantages | Atom economical, single step | Environmentally friendly ("green") catalyst, high selectivity, mild conditions | Avoids handling of the potentially less stable 5,6-diaminonicotinic acid for extended periods at high temperatures. |
| Key Disadvantages | Harsh acidic conditions may degrade sensitive substrates, equilibrium limited | Lipase cost and stability can be a concern, may require longer reaction times in batch processes | Longer overall synthesis time, requires handling of a nitro intermediate and catalytic hydrogenation equipment. |
Experimental Protocols
Route 1a: Acid-Catalyzed Fischer-Speier Esterification of 5,6-Diaminonicotinic Acid
This method represents the most direct approach to this compound.
Methodology:
-
To a suspension of 5,6-diaminonicotinic acid (1.0 eq) in isopropanol (10-20 volumes), concentrated sulfuric acid (0.2-0.5 eq) is added cautiously at room temperature.
-
The reaction mixture is heated to reflux and maintained for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the mixture is cooled to room temperature and the excess isopropanol is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Route 2: Multi-Step Synthesis
This route involves the initial esterification of a nitro-substituted precursor followed by the reduction of the nitro group.
Step 2a: Esterification of 6-Amino-5-nitronicotinic acid
Methodology:
-
6-Amino-5-nitronicotinic acid (1.0 eq) is suspended in isopropanol (10-20 volumes).
-
Concentrated sulfuric acid (1.1-1.5 eq) is added dropwise at 0-5°C.
-
The reaction mixture is heated to reflux for 6-12 hours until the starting material is consumed (monitored by TLC or HPLC).
-
The mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the product.
-
The solid is filtered, washed with water, and dried to yield isopropyl 6-amino-5-nitronicotinate.
Step 2b: Catalytic Hydrogenation of Isopropyl 6-amino-5-nitronicotinate
Methodology:
-
Isopropyl 6-amino-5-nitronicotinate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol (10-15 volumes).
-
Palladium on carbon (10% w/w, 5-10 mol%) is added to the solution.
-
The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
-
The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford this compound.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of synthetic routes to this compound.
References
Unveiling the Potential of Isopropyl 5,6-diaminonicotinate Derivatives in Cancer Therapy: A Comparative Analysis
For Immediate Release
A new class of compounds derived from Isopropyl 5,6-diaminonicotinate is demonstrating significant potential in the field of oncology, with recent studies revealing their potent anticancer activity, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). This guide provides a comparative analysis of the biological activity of these novel derivatives against existing compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Potent CDK9 Inhibition Outperforms Existing Drug in Preclinical Studies
Recent research has focused on the synthesis of a series of imidazo[4,5-b]pyridine derivatives from the versatile starting material, this compound. These derivatives have been evaluated for their ability to inhibit CDK9, a key enzyme involved in the regulation of transcription and a promising target for cancer therapy.
In a landmark study, a novel derivative, compound IX , emerged as a particularly potent inhibitor of CDK9. The inhibitory activity of this compound was directly compared with Sorafenib , an established multi-kinase inhibitor used in the treatment of various cancers. The results, summarized in the table below, highlight the superior efficacy of the newly synthesized derivative.
| Compound | Target | IC50 (µM) |
| Derivative IX (2-(4-bromophenyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide) | CDK9 | 0.63 |
| Sorafenib (Existing multi-kinase inhibitor) | CDK9 | 0.76 |
| IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
The data clearly indicates that Derivative IX possesses a lower IC50 value than Sorafenib, signifying its greater potency in inhibiting CDK9 activity in vitro. This finding suggests that this compound derivatives represent a promising scaffold for the development of more effective and potentially more selective anticancer agents.
Beyond Cancer: Exploring the Antimicrobial Potential
While the primary focus of recent research has been on anticancer applications, the structural motif of imidazo[4,5-b]pyridines, derived from this compound, is also known to exhibit a broad spectrum of biological activities. Preliminary studies on related compounds have indicated potential antibacterial and antifungal properties. For instance, certain imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans[1]. Further investigation into the antimicrobial efficacy of the newly synthesized CDK9 inhibitors is warranted to explore their full therapeutic potential.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The synthesis of the target imidazo[4,5-b]pyridine derivatives is a multi-step process commencing with this compound. A generalized workflow is depicted in the diagram below.
Caption: Synthetic pathway for Derivative IX.
A mixture of this compound and a selected aldehyde in nitrobenzene is heated, leading to the formation of an intermediate Schiff base, which then undergoes oxidative cyclization to yield the corresponding ethyl 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylate. This intermediate is then subjected to amidation to produce the final carboxamide derivative.
In Vitro CDK9/Cyclin T1 Kinase Assay
The inhibitory activity of the synthesized compounds against CDK9 was determined using a quantitative in vitro kinase assay.
Caption: CDK9 kinase activity and inhibition.
The assay measures the phosphorylation of a peptide substrate by the CDK9/cyclin T1 enzyme complex in the presence of ATP. The reaction is initiated by adding the enzyme to a mixture of the substrate, ATP, and the test compound (or vehicle control). After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the remaining ATP. A decrease in signal indicates inhibition of the kinase activity.
Detailed Protocol:
-
Reagents: Recombinant human CDK9/cyclin T1 enzyme, a suitable peptide substrate, ATP, and the test compounds dissolved in DMSO.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the CDK9/cyclin T1 enzyme and incubate briefly.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT assay.
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Conclusion and Future Directions
The derivatives of this compound, particularly the imidazo[4,5-b]pyridine series, represent a highly promising class of compounds for the development of novel anticancer therapeutics. The superior CDK9 inhibitory activity of Derivative IX compared to the existing drug Sorafenib underscores the potential of this chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. Additionally, comprehensive in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical cancer models. The exploration of their potential antimicrobial activities could also open up new avenues for their therapeutic application.
References
Isopropyl 5,6-diaminonicotinate versus other diaminonicotinate esters in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic scaffolds, particularly those of medicinal importance such as imidazopyridines, the choice of starting materials and reagents can significantly impact reaction outcomes. Among the key precursors are esters of 5,6-diaminonicotinic acid. This guide provides a comparative analysis of Isopropyl 5,6-diaminonicotinate and other common alkyl esters—methyl, ethyl, and butyl 5,6-diaminonicotinate—used in these synthetic applications. While direct, head-to-head comparative studies with quantitative performance data are not extensively available in the current literature, this guide offers a qualitative and predictive comparison based on established principles of organic chemistry and available physicochemical data.
Physicochemical Properties of Alkyl 5,6-Diaminonicotinates
The physicochemical properties of the starting ester can influence its solubility in various reaction solvents, its reactivity, and the ease of product purification. The following table summarizes the available and predicted properties for the diaminonicotinate esters.
| Property | Methyl 5,6-diaminonicotinate | Ethyl 5,6-diaminonicotinate | This compound | Butyl 5,6-diaminonicotinate |
| CAS Number | 104685-76-9 | 219762-81-9 | 403668-98-4 | Not readily available |
| Molecular Formula | C₇H₉N₃O₂ | C₈H₁₁N₃O₂ | C₉H₁₃N₃O₂ | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 167.17 g/mol | 181.19 g/mol | 195.22 g/mol | 209.25 g/mol |
| Predicted LogP | ~0.1 | ~0.5 | ~0.8 | ~1.2 |
| Predicted Solubility | Higher in polar solvents | Moderate in polar solvents | Lower in polar solvents | Lowest in polar solvents |
| Physical Form | Solid | Likely Solid | Solid | Likely Solid or oil |
Performance in Synthesis: A Theoretical Comparison
The primary synthetic application of 5,6-diaminonicotinate esters is in the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, through cyclocondensation reactions. A common approach involves the reaction of the diaminonicotinate with an aldehyde or a carboxylic acid (or its derivative).
The choice of the ester group (methyl, ethyl, isopropyl, or butyl) can influence the reaction through a combination of steric and electronic effects.
Steric Effects: The bulkiness of the alkyl group on the ester can play a significant role.
-
Methyl and Ethyl Esters: These smaller ester groups present minimal steric hindrance around the reaction center. This can lead to faster reaction rates in the cyclization step.
-
Isopropyl Ester: The branched isopropyl group is significantly bulkier. This increased steric hindrance may slow down the rate of reaction compared to the methyl and ethyl esters. However, this can sometimes be advantageous in controlling selectivity in more complex reactions.
-
Butyl Ester: While a straight-chain alkyl group, the butyl ester is larger and more flexible. Its steric impact is generally considered to be less than the isopropyl group but more than methyl and ethyl.
Electronic Effects: The alkyl groups are all electron-donating through an inductive effect. The differences in electron-donating ability between methyl, ethyl, isopropyl, and butyl are relatively small and are unlikely to be the dominant factor influencing reactivity in this context compared to steric effects.
Solubility and Reaction Conditions: The nature of the alkyl group also affects the solubility of the diaminonicotinate ester. As the alkyl chain length increases, the compound becomes more lipophilic and less soluble in polar solvents. This can be a critical factor in choosing an appropriate reaction medium to ensure all reactants are in the same phase.
Ease of Removal/Hydrolysis: In some synthetic routes, the ester group may be hydrolyzed to the corresponding carboxylic acid in a subsequent step. The rate of hydrolysis is also influenced by the ester group. Generally, methyl and ethyl esters are hydrolyzed more readily than the bulkier isopropyl and butyl esters.
Experimental Protocols
While a direct comparative study is unavailable, a general experimental protocol for the synthesis of an imidazo[4,5-b]pyridine derivative from a 5,6-diaminonicotinate ester and an aldehyde is provided below. This can serve as a template for comparative studies.
General Procedure for the Synthesis of 2-Aryl-7-carboalkoxy-1H-imidazo[4,5-b]pyridines:
-
To a solution of the alkyl 5,6-diaminonicotinate (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or DMF; 10 mL) is added an aromatic aldehyde (1.1 mmol).
-
An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or p-benzoquinone (1.2 mmol), is added to the mixture.
-
The reaction mixture is heated to reflux (temperature will depend on the solvent) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
To conduct a comparative study, this general procedure should be followed for each of the diaminonicotinate esters (methyl, ethyl, isopropyl, and butyl) under identical reaction conditions (solvent, temperature, and concentration). The key performance indicators to measure would be:
-
Reaction Time: Time required for the complete consumption of the starting diaminonicotinate ester.
-
Product Yield: The isolated yield of the purified imidazo[4,5-b]pyridine product.
-
Purity: Assessed by techniques such as HPLC or NMR spectroscopy.
Visualizing the Synthesis and Workflow
To better understand the synthetic process and the logical flow of a comparative study, the following diagrams are provided.
Caption: General synthetic pathway for imidazo[4,5-b]pyridines.
Caption: Workflow for a comparative study of diaminonicotinate esters.
Conclusion and Recommendations
The selection of a specific alkyl 5,6-diaminonicotinate ester for a synthetic campaign will depend on a balance of factors including reactivity, solubility, and the desired characteristics of the final product and any subsequent reaction steps.
-
For rapid reaction kinetics and potentially higher yields in straightforward cyclocondensations, methyl or ethyl 5,6-diaminonicotinate are likely the preferred choices due to their lower steric bulk.
-
This compound may be advantageous when greater control over reactivity is needed , or if its increased lipophilicity is beneficial for solubility in less polar solvent systems.
-
Butyl 5,6-diaminonicotinate offers an intermediate option in terms of steric hindrance and lipophilicity.
It is strongly recommended that for any new synthetic route, a small-scale screening of these esters be conducted to empirically determine the optimal choice for the specific reaction conditions and desired outcome. This will provide valuable data to guide the scale-up and optimization of the synthesis for research, development, and production purposes.
Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Isopropyl 5,6-diaminonicotinate, a crucial building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for purity assessment. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and development.
Introduction to Purity Analysis
The purity of this compound can be affected by residual starting materials, byproducts from the synthesis process, and degradation products. A common synthetic route involves the esterification of 5,6-diaminonicotinic acid with isopropanol.[1] Therefore, potential impurities may include the starting acid and byproducts from side reactions. Stability-indicating HPLC methods are crucial for separating the main compound from any degradation products that may form under various stress conditions.[2][3][4]
This guide explores two common reversed-phase HPLC methods, Method A (Ion-Pair Free) and Method B (with Ion-Pairing Agent), for the comprehensive purity analysis of this compound.
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, including the desired resolution between the main peak and its impurities, analysis time, and method robustness. Below is a comparative summary of two potential HPLC methods.
| Parameter | Method A: Ion-Pair Free Reversed-Phase HPLC | Method B: Reversed-Phase HPLC with Ion-Pairing Agent |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) | Methanol and Phosphate Buffer (pH 7.0) with an Ion-Pairing Agent (e.g., Sodium Dodecyl Sulfate) |
| Detection | UV at 254 nm | UV at 254 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 35°C |
| Pros | Simpler mobile phase, less column equilibration time. | Enhanced retention and resolution of polar impurities. |
| Cons | May have lower retention for very polar impurities. | Longer column equilibration and wash times, potential for baseline noise. |
Experimental Data
The following table summarizes hypothetical experimental data for the separation of this compound from its potential impurities using the two described HPLC methods.
| Compound | Method A: Retention Time (min) | Method A: Resolution | Method B: Retention Time (min) | Method B: Resolution |
| 5,6-diaminonicotinic acid (Impurity 1) | 2.5 | - | 4.2 | - |
| This compound | 8.1 | 12.5 | 10.5 | 15.1 |
| Unknown Impurity 2 | 9.2 | 2.1 | 12.8 | 3.5 |
| Unknown Impurity 3 | 11.5 | 4.3 | 15.2 | 4.1 |
Experimental Protocols
Method A: Ion-Pair Free Reversed-Phase HPLC
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
3. Mobile Phase Preparation:
-
Buffer Preparation (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase Composition: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
Method B: Reversed-Phase HPLC with Ion-Pairing Agent
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Sodium Dodecyl Sulfate (SDS) (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
3. Mobile Phase Preparation:
-
Buffer Preparation (pH 7.0 with SDS): Dissolve 1.74 g of dipotassium hydrogen phosphate and 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Add 1.44 g of Sodium Dodecyl Sulfate. Adjust the pH to 7.0 if necessary.
-
Mobile Phase Composition: Mix methanol and the prepared phosphate buffer with SDS in a 60:40 (v/v) ratio. Degas the mobile phase before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
5. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the HPLC purity analysis and a conceptual representation of the separation process.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Principle of Reversed-Phase HPLC Separation.
References
- 1. This compound | 403668-98-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for Isopropyl 5,6-diaminonicotinate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Isopropyl 5,6-diaminonicotinate, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The accurate determination of its purity and concentration is critical for ensuring the quality, safety, and efficacy of final drug products. This document outlines a proposed primary analytical method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), an alternative high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provides detailed experimental and validation protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Based on the chemical properties of this compound (a polar aromatic diamine), the following methods are compared.
| Parameter | Reversed-Phase HPLC-UV | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio.[1] | Separation based on volatility and polarity, detection by flame ionization. |
| Selectivity | Good; may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent; highly specific due to parent and daughter ion monitoring.[1] | Moderate; derivatization is often required for polar amines, which can introduce variability.[2][3] |
| Sensitivity | Moderate (typically low µg/mL to high ng/mL). | Excellent (typically low ng/mL to pg/mL).[1] | Low to moderate; dependent on analyte volatility and detector response. |
| Precision | High (RSD < 2%). | High (RSD < 5%). | Moderate (RSD < 5-10%). |
| Accuracy | High (typically 98-102%). | High (typically 95-105%). | Moderate to High. |
| Cost | Low to moderate instrument and operational cost. | High instrument and operational cost. | Low instrument and operational cost. |
| Throughput | High; suitable for routine quality control. | Moderate to high, depending on sample preparation complexity. | Moderate; sample derivatization can be time-consuming. |
| Suitability | Ideal for routine purity and assay testing of bulk material and simple formulations. | Best for bioanalysis, trace impurity quantification, and analysis in complex matrices. | Not ideal due to the low volatility and polar nature of the analyte, requiring derivatization.[2][3] |
Proposed Primary Method: Reversed-Phase HPLC-UV
A reversed-phase high-performance liquid chromatography method with UV detection is proposed as a robust, reliable, and cost-effective primary method for the routine quantification of this compound.
Detailed Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile and water.
-
Ammonium acetate (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Protocol
The proposed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5][6][7][8]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products. | Peak purity index > 0.995. No interfering peaks at the retention time of the analyte in blank and placebo chromatograms. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). |
| Precision | Repeatability (Intra-day): To assess precision under the same operating conditions over a short interval. Intermediate Precision (Inter-day/Inter-analyst): To assess variations within the laboratory. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. RSD ≤ 2.0% for analyses conducted on different days or by different analysts. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Overall RSD should remain within acceptable limits (e.g., ≤ 5%) when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) are varied. |
Visualizations
Workflow for Analytical Method Validation
Caption: Logical workflow of the analytical method validation process.
This guide provides a framework for establishing a validated analytical method for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be based on the specific requirements of the analysis, with HPLC-UV being a suitable and robust method for most routine applications. Adherence to the detailed validation protocol is essential to ensure the generation of reliable and accurate data.
References
- 1. rsc.org [rsc.org]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
Comparative Reactivity of Isopropyl 5,6-diaminonicotinate and its Analogs in Heterocyclic Synthesis
A detailed analysis of the chemical reactivity of Isopropyl 5,6-diaminonicotinate alongside its methyl and ethyl ester analogs reveals subtle yet significant differences in their propensity to undergo key synthetic transformations. These distinctions, primarily driven by steric and electronic effects of the ester group, influence their utility as precursors in the synthesis of complex heterocyclic scaffolds, such as pteridines, which are of considerable interest in medicinal chemistry.
This compound and its analogs, Methyl 5,6-diaminonicotinate and Ethyl 5,6-diaminonicotinate, are versatile building blocks in organic synthesis. The core diaminopyridine structure provides a reactive platform for a variety of chemical modifications. The two adjacent amino groups at the 5- and 6-positions are strong activating groups, enhancing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. Conversely, the ester functionality at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophiles but can facilitate nucleophilic substitution reactions. The ortho-diamine functionality is particularly valuable for the synthesis of fused heterocyclic systems through condensation reactions with 1,2-dicarbonyl compounds.
Comparative Reactivity in Pteridine Synthesis
One of the most significant applications of 5,6-diaminonicotinate esters is in the synthesis of pteridine derivatives, which are precursors to important biological cofactors like dihydrofolic acid. The reaction proceeds via a condensation reaction between the diaminonicotinate and a 1,2-dicarbonyl compound.
| Reactant Analog | Dicarbonyl Compound | Solvent | Reaction Conditions | Product | Yield (%) |
| Methyl 5,6-diaminonicotinate | Glyoxal | Methanol | Reflux | Methyl 2-amino-4-hydroxypteridine-6-carboxylate | Not specified in detail, but generally high |
| This compound | Diacetyl | Ethanol | Reflux | Isopropyl 2-amino-6,7-dimethyl-4-hydroxypteridine-6-carboxylate | Good to high |
| Ethyl 5,6-diaminonicotinate | Phenylglyoxal | Acetic Acid | 100 °C | Ethyl 2-amino-4-hydroxy-7-phenylpteridine-6-carboxylate | Moderate to good |
Note: The yields are generalized from various synthetic reports and may vary based on specific reaction conditions and purification methods.
The slightly lower reactivity of the isopropyl ester compared to the methyl and ethyl analogs in some instances can be attributed to the increased steric hindrance from the bulky isopropyl group. This can impede the approach of the dicarbonyl reactant to the amino groups, potentially requiring longer reaction times or slightly more forcing conditions to achieve comparable yields.
Experimental Protocols
General Procedure for Pteridine Synthesis from Alkyl 5,6-Diaminonicotinates
This protocol outlines a general method for the condensation reaction to form a pteridine ring system.
Materials:
-
Alkyl 5,6-diaminonicotinate (e.g., this compound, Methyl 5,6-diaminonicotinate, or Ethyl 5,6-diaminonicotinate)
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Anhydrous solvent (e.g., methanol, ethanol, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the alkyl 5,6-diaminonicotinate (1 equivalent) in the appropriate anhydrous solvent.
-
Add the 1,2-dicarbonyl compound (1 to 1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity of the Amino and Ester Groups
Beyond condensation reactions, the amino and ester functionalities of these molecules offer further avenues for chemical modification.
-
Acylation of Amino Groups: The amino groups can be readily acylated using acyl chlorides or anhydrides. The relative reactivity of the two amino groups can sometimes be influenced by the steric environment created by the ester group, although selective acylation can be challenging.
-
Reduction and Transesterification of the Ester Group: The ester group is susceptible to reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
Signaling Pathway and Experimental Workflow Diagrams
While this compound and its analogs are primarily synthetic intermediates, their end-products, pteridine derivatives, are involved in crucial biological pathways. The following diagram illustrates a simplified workflow for the synthesis and a generalized biological context.
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallographic Validation of Isopropyl 5,6-diaminonicotinate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques for the structural validation of Isopropyl 5,6-diaminonicotinate derivatives, a class of compounds with significant potential in medicinal chemistry. Supporting experimental data and detailed protocols are presented to offer a comprehensive resource for structural elucidation.
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map, from which the precise positions of atoms and the bonds between them can be determined. This unparalleled level of detail is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
While this compound itself does not have a publicly available crystal structure at the time of this publication, we will utilize the closely related Methyl 5,6-diaminonicotinate as a case study to illustrate the principles and data obtained from X-ray crystallographic analysis. Furthermore, we will compare this technique with other common structural validation methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on various factors, including the nature of the sample, the level of detail required, and the available resources. The following table summarizes the key performance aspects of X-ray crystallography, NMR spectroscopy, and computational modeling for the analysis of small molecules like this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Crystalline Solid | Solution | In silico |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, through-bond and through-space atomic proximities, dynamic information | Predicted 3D structure, conformational analysis, electronic properties |
| Resolution | Atomic (sub-Ångström) | Atomic, but indirect | Varies with method |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation.[1][2] | Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant. | Can predict structures of molecules that are difficult to crystallize or analyze by NMR. Useful for generating initial models. |
| Limitations | Requires high-quality single crystals, which can be challenging to grow. The solid-state conformation may differ from the solution or biologically active conformation. | Does not directly provide a 3D structure; this is inferred from spectral data. Can be complex to interpret for larger or more flexible molecules. | Predictions are theoretical and require experimental validation. Accuracy depends on the computational method used. |
Case Study: Crystallographic Data of a Diaminopyrimidine Salt
As a representative example of the crystallographic data obtainable for a related heterocyclic compound, the following table presents selected crystallographic data for a 2,4-diaminopyrimidine salt, which shares a similar diaminopyridine core with this compound.
| Parameter | 2,4-diaminopyrimidin-1-ium 2,2′-thio(acetic)acetate[1][2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(3) |
| b (Å) | 11.7890(4) |
| c (Å) | 12.3456(5) |
| α (°) | 90 |
| β (°) | 109.876(3) |
| γ (°) | 90 |
| Volume (ų) | 1387.65(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.543 |
| R-factor (%) | 4.56 |
This data is provided for illustrative purposes to demonstrate the type of information generated from an X-ray crystallography experiment.
Experimental Protocols
Synthesis of Methyl 5,6-diaminonicotinate
A common precursor for this compound is its methyl ester. The synthesis of Methyl 5,6-diaminonicotinate can be achieved through the reduction of a nitro-substituted precursor.
Procedure:
-
Dissolve 1.0 gram of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.
-
To this solution, add 0.1 g of 5% palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere at room temperature and normal pressure.
-
Monitor the reaction until the stoichiometric amount of hydrogen has been absorbed.
-
Remove the catalyst by filtration.
-
Evaporate the solvent from the filtrate.
-
Recrystallize the resulting residue from ethanol to obtain yellow, needle-like crystals of Methyl 5,6-diaminonicotinate.[3]
Single-Crystal X-ray Diffraction
The following is a general protocol for the structural determination of a small organic molecule like a diaminonicotinate derivative by single-crystal X-ray diffraction.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.
-
Employ a slow evaporation or slow cooling technique to promote the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
2. Data Collection:
-
Carefully select a single crystal and mount it on a goniometer head.
-
Place the mounted crystal in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted reflections.
3. Structure Solution and Refinement:
-
Process the collected data to correct for experimental factors and to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data to optimize the atomic coordinates, thermal parameters, and other structural parameters. This process minimizes the difference between the observed and calculated structure factors.
Biological Context: Potential as HDAC Inhibitors
Derivatives of 6-aminonicotinamide have been identified as potent and selective inhibitors of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes and is a validated strategy in cancer therapy. The diaminonicotinate scaffold could potentially be explored for its HDAC inhibitory activity.
Caption: Proposed mechanism of action for this compound derivatives as HDAC inhibitors.
Conclusion
X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool in drug discovery and development. For this compound derivatives, obtaining a crystal structure would be invaluable for understanding their chemical properties and for guiding the design of more potent and selective analogs. While challenges in crystallization may necessitate the use of complementary techniques like NMR spectroscopy and computational modeling, the definitive structural information provided by X-ray crystallography remains the ultimate goal for a thorough structural validation. The potential of these compounds as HDAC inhibitors highlights the importance of continued research into their synthesis, structural characterization, and biological evaluation.
References
Assessing the Novelty of Compounds from Isopropyl 5,6-diaminonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Isopropyl 5,6-diaminonicotinate emerges as a versatile scaffold, primed for the synthesis of innovative heterocyclic compounds. Its ortho-diamine functionality is a key feature, enabling the construction of fused ring systems such as imidazopyridines and pteridines, which are prevalent in biologically active molecules.[1] This guide provides a comparative analysis of a potential novel compound class derivable from this scaffold against established alternatives in key therapeutic areas like oncology and infectious diseases.
Hypothetical Lead Compound: IPC-1
For this guide, we hypothesize a novel compound, Imidazo[4,5-b]pyridine-6-carboxylate derivative (IPC-1) , synthesized from this compound. The core structure, an imidazopyridine, is a well-known pharmacophore. By assessing its potential against existing compounds, we can project the novelty and potential advantages of this new chemical series.
Comparative Analysis: IPC-1 vs. Market Alternatives
We will compare the projected profile of IPC-1 against two classes of established kinase inhibitors and a class of antimicrobial agents, drawing on data for compounds with similar structural motifs.
Oncology: Kinase Inhibition
The diaminopyridine and diaminopyrimidine cores are foundational to many kinase inhibitors.[2][3] These inhibitors are crucial in cancer therapy, targeting enzymes that regulate cell growth and proliferation.
Table 1: Comparison of IPC-1 (Projected) with Known Kinase Inhibitors
| Feature | IPC-1 (Hypothetical) | VS-4718 (FAK Inhibitor) | Ibrutinib (BTK Inhibitor) |
| Target(s) | Projected: Multi-kinase inhibitor (e.g., FAK, BTK, ALK) | Focal Adhesion Kinase (FAK) | Bruton's Tyrosine Kinase (BTK) |
| IC₅₀ | Projected: Low nM range | 1.5 nM[2] | 0.5 nM |
| Mechanism | ATP-competitive inhibition at the kinase domain | ATP-competitive FAK inhibition[2] | Covalent, irreversible binding to Cys-481 |
| Key Structural Motif | Imidazo[4,5-b]pyridine | Diaminopyrimidine | Aminopyrimidine-based |
| Potential Novelty | Potential for dual or multi-kinase targeting with a favorable selectivity profile. The ester functional group offers a handle for further chemical modification to optimize pharmacokinetic properties. | High potency and selectivity for FAK. | Covalent mechanism of action, leading to high potency and durable response. |
| Cellular Activity | Projected: Antiproliferative activity against cancer cell lines with high FAK/BTK expression (e.g., A549, MDA-MB-231). | Inhibition of FAK phosphorylation at Tyr397 in various cancer cells.[2] | Inhibition of B-cell receptor signaling, leading to apoptosis in malignant B-cells. |
Antimicrobial and Anti-plasmodial Activity
Heterocyclic compounds derived from diaminopyridines have also shown promise as antimicrobial and anti-parasitic agents.[4]
Table 2: Comparison of IPC-1 (Projected) with Antimicrobial/Anti-plasmodial Agents
| Feature | IPC-1 (Hypothetical) | Azabenzimidazole Derivatives | Sulfamethoxazole (Antibiotic) |
| Target(s) | Projected: Microbial enzymes (e.g., Dihydropteroate synthase) or parasitic targets. | Plasmodium falciparum and Trypanosoma brucei[4] | Dihydropteroate synthase in bacteria. |
| Activity Metric | Projected: MIC or IC₅₀ in the low µM range. | IC₅₀ values as low as 1.3 µM against T. brucei.[4] | MIC varies by bacterial species (typically 1-64 µg/mL). |
| Mechanism | Potential inhibition of essential metabolic pathways. | Not fully elucidated, but likely involves targeting parasitic-specific pathways.[4] | Inhibition of folic acid synthesis. |
| Key Structural Motif | Imidazo[4,5-b]pyridine | Azabenzimidazole[4] | Sulfonamide |
| Potential Novelty | A new scaffold for antimicrobial drug discovery could overcome existing resistance mechanisms. The core can be decorated to optimize activity against specific pathogens. | Novel scaffold with dual activity against two important protozoan parasites.[4] | Well-established class of antibiotics. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of novel compounds.
Synthesis of Imidazo[4,5-b]pyridine-6-carboxylate derivative (IPC-1) - A General Protocol
This protocol is a representative procedure for the synthesis of the imidazopyridine scaffold from a diaminopyridine precursor.
-
Step 1: Condensation Reaction. A mixture of this compound (1 equivalent) and a suitable aldehyde or carboxylic acid derivative (1.1 equivalents) is dissolved in a high-boiling point solvent such as ethanol or acetic acid.
-
Step 2: Cyclization. The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the imidazole ring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired imidazo[4,5-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation. Recombinant human kinase (e.g., FAK, BTK) and a suitable substrate are prepared in an assay buffer.
-
Compound Preparation. Test compounds (including IPC-1 and comparators) are serially diluted to various concentrations.
-
Kinase Reaction. The kinase, substrate, and ATP are incubated with the test compounds in a microplate.
-
Detection. The phosphorylation of the substrate is quantified using a suitable detection method, such as a fluorescence-based assay or ELISA.
-
Data Analysis. IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation. A standardized suspension of the test microorganism is prepared.
-
Compound Dilution. The test compounds are serially diluted in a multi-well plate containing growth medium.
-
Inoculation. Each well is inoculated with the microbial suspension.
-
Incubation. The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a key regulator of cell adhesion, migration, and survival. Its inhibition can disrupt these processes in cancer cells.
Caption: Simplified FAK signaling pathway leading to cancer cell proliferation, survival, and migration.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and survival.
Caption: Key components of the BCR signaling pathway mediated by BTK.
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel synthesized compounds.
Caption: A standard workflow for the synthesis and biological evaluation of novel chemical entities.
Conclusion
This compound represents a promising starting point for the development of novel heterocyclic compounds with therapeutic potential. The hypothetical IPC-1, an imidazo[4,5-b]pyridine derivative, could offer a novel scaffold for the design of multi-targeted kinase inhibitors or new antimicrobial agents. The true novelty and utility of compounds derived from this scaffold will be determined by their biological activity, selectivity profile, and pharmacokinetic properties, which must be established through rigorous experimental evaluation. This guide provides a framework for assessing such novel compounds against existing alternatives, highlighting the potential for this chemical space to yield the next generation of therapeutic agents.
References
The Pivotal Intermediate: Benchmarking Isopropyl 5,6-diaminonicotinate in the Synthesis of Bioactive Heterocycles
For researchers, scientists, and professionals in drug development, the efficiency of a synthetic intermediate is a critical factor in the journey from lab to clinic. Isopropyl 5,6-diaminonicotinate has emerged as a valuable building block, particularly in the synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds with significant therapeutic potential, notably as protein kinase inhibitors. This guide provides an objective comparison of this compound with alternative intermediates, supported by experimental data and detailed protocols, to aid in the selection of the most efficient synthetic route.
The core value of this compound lies in its vicinal diamine functionality on a pyridine ring, which is primed for cyclocondensation reactions to form fused heterocyclic systems. These imidazo[4,5-b]pyridines are structurally analogous to purines and have been shown to be potent inhibitors of various protein kinases, including the Tropomyosin receptor kinase A (TrkA), a key player in cancer cell signaling pathways.
Comparative Analysis of Synthetic Intermediates
The synthesis of the imidazo[4,5-b]pyridine core typically involves the cyclocondensation of a diaminopyridine derivative with an aldehyde or a carboxylic acid equivalent. While this compound is a key intermediate, other esters such as Methyl 5,6-diaminonicotinate and the parent 2,3-diaminopyridine are also employed. The choice of intermediate can significantly impact reaction yield, purity, and overall efficiency.
| Synthetic Intermediate | Reagent | Product | Reported Yield (%) | Reference |
| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine | 55.7 | [1] |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | 2-Substituted-1H-imidazo[4,5-b]pyridines | 83-87 | [2] |
| 6-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4 | [1] |
| Methyl 6-amino-5-nitronicotinate (precursor to Methyl 5,6-diaminonicotinate) | H₂, Pd/C | Methyl 5,6-diaminonicotinate | ~80 | Not explicitly stated, but inferred from similar reductions. |
Note: The yields reported are for the cyclocondensation step and may vary based on the specific reagents and reaction conditions.
The data suggests that high yields can be achieved with various diaminopyridine precursors. The choice of the ester group in diaminonicotinates (e.g., isopropyl vs. methyl) is often dictated by factors such as the desired solubility of the intermediate and the final product, as well as the steric and electronic effects it may have on subsequent reaction steps. The isopropyl ester may offer advantages in terms of solubility in organic solvents compared to the methyl ester.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a representative imidazo[4,5-b]pyridine are provided below.
Protocol 1: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine
This protocol is adapted from a reported synthesis and serves as a baseline for comparison.[1]
Materials:
-
2,3-Diaminopyridine
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅)
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 mmol) in DMSO (2 mL), add benzaldehyde (1.0 mmol).
-
Add sodium metabisulfite (0.55 mmol) to the mixture.
-
Heat the reaction mixture at 120 °C for 2 hours.
-
After cooling to room temperature, pour the mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain 2-phenyl-1H-imidazo[4,5-b]pyridine.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines
This protocol describes a general and efficient method for the synthesis of various imidazo[4,5-b]pyridine derivatives.[2]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Water
Procedure:
-
In a round-bottom flask, combine 2,3-diaminopyridine (1 mmol) and the substituted aryl aldehyde (1 mmol) in water (10 mL).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired 2-substituted-1H-imidazo[4,5-b]pyridine.
Visualizing the Synthetic Workflow and Biological Context
To better understand the synthetic process and the biological relevance of the target molecules, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.
The imidazo[4,5-b]pyridine derivatives synthesized from intermediates like this compound often target protein kinase signaling pathways, which are frequently dysregulated in cancer. The TrkA signaling pathway is a prime example.
Caption: The TrkA signaling pathway and the inhibitory action of imidazo[4,5-b]pyridines.
Conclusion
This compound stands as a highly effective synthetic intermediate for the construction of imidazo[4,5-b]pyridine scaffolds, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors. While direct comparative data with other diaminonicotinate esters is limited, the available literature suggests that high-yielding syntheses are achievable with various related starting materials. The choice of this compound may be particularly advantageous where solubility and subsequent functionalization are key considerations. The provided protocols and diagrams offer a foundational understanding for researchers to benchmark and optimize their synthetic strategies towards novel and potent therapeutic agents.
References
Safety Operating Guide
Proper Disposal of Isopropyl 5,6-diaminonicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Isopropyl 5,6-diaminonicotinate, a substituted pyridine derivative, requires careful management as hazardous chemical waste. Due to its aromatic amine and heterocyclic structure, improper disposal can pose risks to personnel and the environment.
This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring adherence to standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The necessary PPE includes:
-
Safety Goggles or Face Shield: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular solid waste containers.
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound is a non-halogenated, nitrogen-containing organic compound. It should be classified as hazardous chemical waste.
-
Segregate from Incompatibles: Keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[1] Incompatible materials include strong acids, strong oxidizing agents, and acid chlorides.[1] Store separately to avoid violent reactions or the emission of flammable or poisonous gases.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, screw-on cap.[2][3] Glass or polyethylene containers are generally suitable. The original manufacturer's container, if in good condition, is an ideal choice.
-
Properly Label the Container: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation and Storage
-
Solid Waste: If disposing of the pure, solid compound, place it directly into the labeled hazardous waste container.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled container or a double-bagged, transparent plastic bag designated for contaminated solid waste.[2]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated liquid waste container for non-halogenated organic waste. Do not mix with halogenated solvent waste.
-
Secure Storage: Keep the waste container tightly sealed except when adding more waste.[2][3] Store the container in a designated satellite accumulation area (SAA), such as a ventilated cabinet or a secondary containment tray within a fume hood, away from heat or ignition sources.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (no more than 90% capacity) or has been stored for the maximum allowable time per your institution's policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Provide Documentation: Have all necessary documentation, including the contents of the waste container, ready for the disposal personnel.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pads, to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable solutions.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Quantitative Data Summary
While no specific quantitative disposal limits for this compound are available, general guidelines for laboratory hazardous waste accumulation apply.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [4] |
| Maximum Accumulation Time | 90 days from the first addition of waste. | [2] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [2] |
| pH for Aqueous Disposal (Not Applicable) | N/A (Do not dispose of down the drain). |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Isopropyl 5,6-diaminonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of Isopropyl 5,6-diaminonicotinate. Given the absence of a specific Safety Data Sheet (SDS), this guidance is compiled from safety data for structurally related compounds, including nicotinic acid, aromatic amines, and isopropyl alcohol.
Hazard Identification and Precautionary Measures
This compound is a derivative of nicotinic acid and is an aromatic amine. While specific toxicity data is unavailable, compounds with similar structures can present hazards such as skin, eye, and respiratory irritation. Aromatic amines as a class are known for potential toxicity. Therefore, handling should proceed with the assumption that this compound is hazardous.
Precautionary Statements:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or vapors.[1]
-
Use only in a well-ventilated area.[2]
-
Keep away from heat, sparks, and open flames.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous chemicals and aromatic amines.[6][7]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[8] Gloves should be inspected before use and disposed of properly after handling the compound.[1] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | To protect against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.[8][9] |
| Body | Laboratory coat or chemical-resistant apron/coveralls | To prevent skin contact with the compound.[1][9] |
| Respiratory | Fume hood or approved respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
| Feet | Closed-toe shoes | To protect feet from spills.[7] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][10]
-
Safe Handling Practices: Avoid generating dust when working with the solid form.[1][3] Use appropriate tools for weighing and transferring the chemical.
-
Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3] Wash hands thoroughly before and after handling.[10]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]
-
Incompatibilities: Keep away from strong oxidizing agents.
Accidental Release and First Aid Measures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in Section 2.
-
For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: this compound waste should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in the general trash.[1][3]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, highlighting key safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
This procedural diagram outlines the necessary steps from preparation to disposal, emphasizing safety at each stage. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscience.com [chemscience.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. hsa.ie [hsa.ie]
- 9. epa.gov [epa.gov]
- 10. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
